molecular formula C10H12O4 B1612350 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid CAS No. 28030-15-1

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid

Katalognummer: B1612350
CAS-Nummer: 28030-15-1
Molekulargewicht: 196.2 g/mol
InChI-Schlüssel: GEDLJGYFEOYKEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, 2-hydroxy-3-(4-methoxyphenyl)propanoic acid is primarily located in the cytoplasm. Outside of the human body, 2-hydroxy-3-(4-methoxyphenyl)propanoic acid can be found in cereals and cereal products and rye. This makes 2-hydroxy-3-(4-methoxyphenyl)propanoic acid a potential biomarker for the consumption of these food products.

Eigenschaften

IUPAC Name

2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDLJGYFEOYKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275109
Record name α-Hydroxy-4-methoxybenzenepropanoic acid
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
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CAS No.

28030-15-1
Record name α-Hydroxy-4-methoxybenzenepropanoic acid
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Record name α-Hydroxy-4-methoxybenzenepropanoic acid
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Record name 2-hydroxy-3-(4-methoxyphenyl)propanoic acid
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Record name 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
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Melting Point

104 - 105 °C
Record name 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Foundational & Exploratory

2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid: Chemical Profile, Synthesis, and Biological Significance

[2]

Introduction

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid, commonly known as 4-methoxyphenyllactic acid (4-MPLA), is a vital phenolic acid derivative with significant applications in food chemistry, metabolic profiling, and natural product authentication.[2] Structurally, it is the 2-hydroxy analog of O-methyltyrosine and the methoxy derivative of 4-hydroxyphenyllactic acid (Danshensu).[2]

While often overshadowed by its dihydroxy counterparts, 4-MPLA has emerged as a critical chemotaxonomic marker in the differentiation of New Zealand honeys, specifically distinguishing Kānuka honey (Kunzea ericoides) from Mānuka honey (Leptospermum scoparium). Furthermore, it serves as a terminal detoxification metabolite in the biotransformation of alkenylbenzenes like estragole, making it a compound of interest in toxicological studies.

This guide provides a comprehensive technical analysis of 4-MPLA, covering its physicochemical properties, synthetic pathways, and analytical relevance in biological systems.

Chemical Profile and Properties[1][3][4][5][6][7][8][9][10][11][12]

Nomenclature and Identification
  • IUPAC Name: 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid[2]

  • Common Synonyms: 4-Methoxyphenyllactic acid;

    
    -(p-Methoxyphenyl)lactic acid; 3-(4-Methoxyphenyl)-2-hydroxypropionic acid.[2]
    
  • CAS Registry Number: 20315-32-6 (Generic/Racemic), 28030-15-1 (Specific stereoisomers often cited in metabolic studies).[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 196.20 g/mol [2]

Physicochemical Data

The following data summarizes the core physical properties relevant for isolation and handling.

PropertyValue / Description
Appearance White to off-white crystalline powder
Melting Point 152–154 °C (Racemic)
Solubility Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in cold water; Soluble in aqueous alkali.[2]
pKa (Acid) ~3.8 (Carboxylic acid moiety)
UV Max ~225 nm, 275 nm (characteristic of anisyl chromophore)
Chirality Possesses one stereocenter at C2. Natural metabolites are often enantiopure (typically L-configuration in bacterial fermentation, though D-forms exist).[2]

Synthesis Methodologies

Research-grade 4-MPLA is rarely isolated from natural sources due to low abundance and complex matrices.[2] Chemical synthesis remains the primary route for obtaining high-purity standards.[2]

Protocol A: Diazotization of O-Methyltyrosine (Laboratory Scale)

This method preserves the stereochemistry of the starting amino acid (with retention of configuration via double inversion or partial racemization depending on conditions) and is the most direct route.

Mechanism: The reaction proceeds via the formation of a diazonium salt from the primary amine. The diazonium group is an excellent leaving group, which is displaced by a water molecule. Under controlled acidic conditions, this substitution favors the formation of the

Reagents:

  • O-Methyl-L-tyrosine (or DL-mixture)[2]

  • Sodium Nitrite (

    
    )
    
  • Sulfuric Acid (1 M

    
    )
    
  • Ethyl Acetate (for extraction)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of O-Methyl-tyrosine in 30 mL of 1 M

    
     in a round-bottom flask.
    
  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Diazotization: Prepare a solution of

    
     (15 mmol) in 10 mL of water. Add this dropwise to the amino acid solution over 30 minutes, maintaining the temperature below 5°C.
    
    • Note: Vigorous evolution of nitrogen gas (

      
      ) will occur.
      
  • Reaction: Allow the mixture to stir at 0°C for 3 hours, then slowly warm to room temperature and stir overnight (12 hours) to ensure complete hydrolysis of the diazonium intermediate.

  • Extraction: Extract the aqueous reaction mixture with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with brine (

    
     mL).
    
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude off-white solid.
    
  • Purification: Recrystallize from a mixture of Ethyl Acetate/Hexane or purify via silica gel column chromatography (Eluent:

    
    :MeOH 9:1) to obtain pure 2-hydroxy-3-(4-methoxyphenyl)propanoic acid.[2]
    
Protocol B: Reduction of 4-Methoxyphenylpyruvic Acid

For generating racemic mixtures or when the keto-acid precursor is available.[2]

Reaction Scheme:

2

Protocol Summary:

  • Dissolve 4-methoxyphenylpyruvic acid in Methanol.

  • Add Sodium Borohydride (

    
    ) (1.5 equivalents) portion-wise at 0°C.
    
  • Stir for 2 hours.

  • Quench with 1 M HCl. Extract with Ethyl Acetate.[3]

Synthetic Pathway Visualization

The following diagram illustrates the two primary synthetic routes.

SynthesisPathwayscluster_legendLegendStart1O-Methyl-Tyrosine(Amino Acid)Inter1DiazoniumIntermediateStart1->Inter1NaNO2, H2SO40°C (Diazotization)Start24-Methoxy-phenylpyruvic AcidProduct2-Hydroxy-3-(4-methoxyphenyl)propanoic acid(4-MPLA)Start2->ProductNaBH4 Reduction(MeOH, 0°C)Inter1->ProductH2O Substitution(-N2)PrecursorPrecursorIntermediateIntermediateTargetTarget

Figure 1: Synthetic pathways for 4-Methoxyphenyllactic acid via diazotization (top) and ketone reduction (bottom).[4][5][6]

Biological Significance and Analytical Applications[6][10][11][14]

The "Kānuka Factor": Honey Authentication

One of the most commercially relevant applications of 4-MPLA is in the authentication of New Zealand honeys. While Mānuka (Leptospermum scoparium) and Kānuka (Kunzea ericoides) plants are morphologically similar and often grow in the same regions, their chemical profiles differ significantly.

  • Mānuka Honey: Characterized by high levels of Dihydroxyacetone (DHA) , Methylglyoxal (MGO) , and Leptosperin .

  • Kānuka Honey: Characterized by high levels of 4-Methoxyphenyllactic acid (4-MPLA) and Methyl Syringate .[2]

Diagnostic Criteria: Research indicates that 4-MPLA is present in Kānuka honey at concentrations significantly higher (often >100 mg/kg) than in Mānuka honey.[2] The ratio of 4-MPLA to other phenolic acids is a robust metric for detecting Kānuka adulteration in premium Mānuka products.[2]

Metabolic Detoxification of Estragole

4-MPLA appears in human and rodent urine as a metabolite of Estragole (1-allyl-4-methoxybenzene), a component of basil, fennel, and anise.[2]

Metabolic Pathway:

  • Estragole undergoes side-chain oxidation (via CYP450 enzymes).[2]

  • Formation of 1'-Hydroxyestragole (proximate carcinogen).[2]

  • Further oxidation leads to 4-Methoxycinnamyl alcohol .[2]

  • Oxidation to 4-Methoxycinnamic acid .[2]

  • Beta-oxidation or hydration/reduction sequences yield 4-Methoxyphenyllactic acid as a polar, excretable conjugate.[2]

This pathway represents a detoxification route, diverting the molecule away from the formation of reactive sulfotransferase conjugates that bind DNA.

MetabolismEstragoleEstragole(1-Allyl-4-methoxybenzene)HydroxyEstragole1'-HydroxyestragoleEstragole->HydroxyEstragoleCYP1A2(Hydroxylation)Cinnamic4-Methoxycinnamic AcidHydroxyEstragole->CinnamicOxidationMPLA4-Methoxyphenyllactic Acid(Excreted Metabolite)Cinnamic->MPLABeta-Oxidation/Hydration

Figure 2: Simplified metabolic trajectory of Estragole leading to 4-Methoxyphenyllactic acid.[2]

Analytical Methods

For the quantification of 4-MPLA in complex matrices (honey, plasma, urine), LC-MS/MS is the gold standard.

HPLC-UV/MS Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 225 nm (primary), 275 nm (secondary).

    • MS (ESI-): Negative ion mode is preferred for carboxylic acids.[2]

    • MRM Transition:

      
       (Loss of 
      
      
      , decarboxylation/cleavage).
NMR Characterization (Predicted in )
  • 
     NMR: 
    
    • 
       3.80 (s, 3H, 
      
      
      )
    • 
       2.95 (dd, 1H, 
      
      
      -benzyl)
    • 
       3.15 (dd, 1H, 
      
      
      -benzyl)
    • 
       4.45 (dd, 1H, 
      
      
      -CH)
    • 
       6.85 (d, 2H, Ar-H, ortho to OMe)
      
    • 
       7.15 (d, 2H, Ar-H, meta to OMe)
      
  • 
     NMR: 
    
    • Carbonyl (

      
      ): ~176 ppm
      
    • Aromatic C-O: ~158 ppm[2]

    • Alpha-C (

      
      ): ~71 ppm[2]
      
    • Benzylic C (

      
      ): ~39 ppm
      
    • Methoxy C: ~55 ppm[2][4]

References

  • Chemical Identity & Structure: PubChem. 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (CID 14868260).[2] National Library of Medicine. Available at: [Link]

  • Honey Authentication: Beitlich, N., et al. (2014). Differentiation of Manuka (Leptospermum scoparium) and Kanuka (Kunzea ericoides) Honey. Journal of Agricultural and Food Chemistry. (Identifies 4-MPLA as a Kanuka marker).
  • Estragole Metabolism: Punt, A., et al. (2009). Human exposure to estragole from basil-based foods and beverages.[2] Food and Chemical Toxicology.

  • Synthesis Reference: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis.
  • Analytical Markers: Stephens, J. M., et al. (2010). Phenolic compounds and methylglyoxal in some New Zealand manuka and kanuka honeys. Food Chemistry.

An In-depth Technical Guide to the Biosynthetic Pathway of p-Methoxyphenyllactic Acid in Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

p-Methoxyphenyllactic acid (MOPLA) is an aromatic lactic acid derivative with emerging interest in the fields of microbiology, metabolic engineering, and drug development due to its potential biological activities and role as a metabolic biomarker. While structurally related to well-characterized microbial metabolites like phenyllactic acid and 4-hydroxyphenyllactic acid, its precise biosynthetic pathway in bacteria has not been fully elucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic route to p-methoxyphenyllactic acid in bacteria. Synthesizing evidence from established pathways of precursor molecules and analogous enzymatic reactions, we delineate a plausible multi-step enzymatic cascade. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the core biochemistry and providing detailed experimental protocols for the validation and study of this pathway.

PART 1: Introduction to p-Methoxyphenyllactic Acid

p-Methoxyphenyllactic acid is a specialized or secondary metabolite, characterized by a lactic acid moiety attached to a p-methoxyphenyl group. Its biosynthesis is intrinsically linked to the metabolism of aromatic amino acids. Bacteria, particularly those inhabiting complex environments like the mammalian gut or fermenting plant matter, have evolved diverse enzymatic capabilities to modify phenolic compounds.[1] These transformations, including reduction, decarboxylation, and methylation, often serve to detoxify antimicrobial plant compounds or to generate signaling molecules.[1][2] Understanding the synthesis of MOPLA is crucial for harnessing microbial systems for its production and for deciphering its role in microbial ecology and host-microbe interactions.

PART 2: The Proposed Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of p-methoxyphenyllactic acid is proposed as a four-step enzymatic pathway originating from the aromatic amino acid L-Tyrosine, a primary metabolite derived from the shikimate pathway.

Step 1: Deamination of L-Tyrosine to p-Coumaric Acid

The pathway initiates with the non-oxidative deamination of L-Tyrosine to yield p-coumaric acid. This reaction is catalyzed by Tyrosine Ammonia-Lyase (TAL) , an enzyme that has been successfully expressed in various bacterial hosts like Escherichia coli and Corynebacterium glutamicum for the production of phenylpropanoids.[3][4]

  • Enzyme: Tyrosine Ammonia-Lyase (TAL)

  • Reaction: L-Tyrosine → p-Coumaric Acid + Ammonia

  • Causality: This initial step channels primary metabolism from the shikimate pathway into the specialized phenylpropanoid pathway, creating the core C6-C3 backbone required for subsequent modifications.[3]

Step 2: O-Methylation of p-Coumaric Acid (Putative Step)

This is the critical, and currently putative, step for introducing the methoxy group. It is hypothesized that p-coumaric acid undergoes methylation at its 4-hydroxyl group to form p-methoxycinnamic acid. This reaction would be catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . While a specific bacterial OMT for this reaction is yet to be characterized, bacteria, particularly from the genus Streptomyces, are known to possess OMTs with broad substrate flexibility capable of methylating diverse phenolic compounds, including flavonoids and hydroxybenzoic acids.[5][6] The existence of these promiscuous enzymes makes this step highly plausible within a bacterial metabolic context.

  • Enzyme: O-Methyltransferase (OMT) (Putative)

  • Reaction: p-Coumaric Acid + S-adenosyl-L-methionine (SAM) → p-Methoxycinnamic Acid + S-adenosyl-L-homocysteine (SAH)

  • Causality: Methylation is a common biochemical strategy to alter the solubility, stability, and biological activity of secondary metabolites.[5] Performing this step on the cinnamic acid intermediate is logical, as OMTs are well-documented to act on the phenolic ring of phenylpropanoids.[7]

Step 3: Conversion to an α-Keto Acid Intermediate

Following methylation, p-methoxycinnamic acid is converted into its corresponding α-keto acid, p-methoxyphenylpyruvic acid. This transformation likely proceeds via a two-step process analogous to pathways involved in the catabolism of other cinnamic acids. First, a hydratase would add water across the double bond of the propenoic acid side chain. Subsequently, a dehydrogenase would oxidize the resulting hydroxyl group to a ketone.

  • Enzymes: Hydratase, Dehydrogenase (Putative)

  • Reaction: p-Methoxycinnamic Acid → 3-(4-methoxyphenyl)-2-hydroxypropanoic acid → p-Methoxyphenylpyruvic Acid

  • Causality: The formation of an α-keto acid is a necessary prerequisite for the final reduction to a lactic acid derivative. This intermediate is the direct precursor for the final reductive step.

Step 4: Reduction to p-Methoxyphenyllactic Acid

In the final step, p-methoxyphenylpyruvic acid is reduced to p-methoxyphenyllactic acid. This reaction is catalyzed by a hydroxyacid dehydrogenase or a similar reductase, utilizing NADH or NADPH as a cofactor. This enzymatic step is well-established in lactic acid bacteria for the synthesis of phenyllactic acid from phenylpyruvic acid.[8]

  • Enzyme: Hydroxyacid Dehydrogenase / Reductase

  • Reaction: p-Methoxyphenylpyruvic Acid + NAD(P)H + H⁺ → p-Methoxyphenyllactic Acid + NAD(P)⁺

  • Causality: This final reduction step completes the synthesis, yielding the stable aromatic lactic acid product. The regeneration of NAD(P)⁺ also contributes to maintaining the redox balance within the bacterial cell.[9]

PART 3: Visualization of the Pathway and Key Enzymes

The integrated biosynthetic pathway is a linear cascade transforming a primary metabolite into a specialized secondary metabolite.

Biosynthetic_Pathway Tyrosine L-Tyrosine TAL Tyrosine Ammonia-Lyase (TAL) Tyrosine->TAL pCoumaric p-Coumaric Acid OMT O-Methyltransferase (OMT) (Putative) pCoumaric->OMT pMethoxycinnamic p-Methoxycinnamic Acid Hyd_Dehyd Hydratase / Dehydrogenase (Putative) pMethoxycinnamic->Hyd_Dehyd pMethoxyphenylpyruvic p-Methoxyphenylpyruvic Acid Reductase Hydroxyacid Dehydrogenase pMethoxyphenylpyruvic->Reductase MOPLA p-Methoxyphenyllactic Acid TAL->pCoumaric TAL->pCoumaric OMT->pMethoxycinnamic OMT->pMethoxycinnamic Hyd_Dehyd->pMethoxyphenylpyruvic Hyd_Dehyd->pMethoxyphenylpyruvic Reductase->MOPLA Reductase->MOPLA Experimental_Workflow A 1. Gene Mining Bioinformatic search for candidate bacterial OMT genes. B 2. Gene Synthesis & Cloning Codon-optimize and clone candidate gene into an expression vector. A->B C 3. Heterologous Expression Transform vector into a suitable host (e.g., E. coli BL21) and induce protein expression. B->C D 4. Protein Purification Purify the expressed enzyme using affinity chromatography (e.g., His-tag). C->D E 5. In Vitro Enzyme Assay Incubate purified enzyme with p-coumaric acid and SAM. D->E F 6. Product Identification Analyze reaction mixture using LC-MS/MS to detect p-methoxycinnamic acid. E->F

Caption: Workflow for identification and validation of a candidate O-Methyltransferase.

Protocol 1: Characterization of a Candidate O-Methyltransferase

This protocol provides a self-validating system to confirm the activity of a putative OMT.

  • Gene Identification:

    • Perform a BLASTp search of bacterial genomes using characterized plant or bacterial OMT sequences known to act on phenolic acids. [5][6] * Prioritize hits from genera known for secondary metabolism, such as Streptomyces.

  • Cloning and Expression:

    • Synthesize the candidate gene, codon-optimized for E. coli.

    • Clone the gene into an expression vector (e.g., pET-28a(+)) containing an N-terminal His₆-tag for purification.

    • Transform the plasmid into E. coli BL21(DE3) cells.

    • Grow cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with 0.5 mM IPTG and incubate at 18°C for 16-20 hours.

  • Protein Purification:

    • Harvest cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse cells by sonication and clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the purified protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 1 mM p-coumaric acid (substrate)

      • 2 mM S-adenosyl-L-methionine (SAM) (methyl donor)

      • 5 mM MgCl₂

      • 1-5 µM purified OMT enzyme

    • Incubate at 30°C for 1-4 hours.

    • Include a negative control reaction without the enzyme to ensure no spontaneous reaction occurs.

  • Product Analysis:

    • Quench the reaction by adding an equal volume of ice-cold methanol.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS as described in Protocol 2 to identify and quantify the product, p-methoxycinnamic acid.

Protocol 2: LC-MS/MS Quantification of Pathway Intermediates

This protocol is designed for the sensitive detection and quantification of MOPLA and its precursors in bacterial culture supernatants or enzyme assay mixtures.

  • Sample Preparation:

    • Centrifuge bacterial culture (5,000 x g, 10 min, 4°C) to pellet cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • For enzyme assays, quench and centrifuge as described in Protocol 1.

    • Dilute the sample 1:10 in 50% methanol/water with 0.1% formic acid.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-22 min: Equilibrate at 5% B

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Parent ion → Fragment ion):

      • p-Coumaric Acid: m/z 163 → 119

      • p-Methoxycinnamic Acid: m/z 177 → 133

      • p-Methoxyphenylpyruvic Acid: m/z 193 → 149

      • p-Methoxyphenyllactic Acid: m/z 195 → 135

  • Quantification:

    • Generate a standard curve for each analyte using certified reference standards.

    • Spike a blank matrix (e.g., sterile growth medium) with known concentrations of standards to create the calibration curve.

    • Quantify the analytes in the samples by comparing their peak areas to the standard curve.

PART 5: Conclusion and Future Perspectives

This guide outlines a scientifically plausible biosynthetic pathway for p-methoxyphenyllactic acid in bacteria, proceeding from L-tyrosine through p-coumaric acid, p-methoxycinnamic acid, and p-methoxyphenylpyruvic acid. While the initial and final steps are well-supported by analogous microbial pathways, the central methylation and subsequent keto-acid formation steps remain putative and represent a key knowledge gap.

Future research should focus on the discovery and characterization of the specific bacterial O-methyltransferases and hydratase/dehydrogenase enzymes responsible for these transformations. The experimental protocols provided herein offer a clear roadmap for these validation studies. Elucidating this pathway will not only deepen our understanding of bacterial secondary metabolism but also enable the metabolic engineering of microbial chassis for the sustainable production of p-methoxyphenyllactic acid and its derivatives for pharmaceutical and industrial applications.

References

  • Filannino, P., Di Cagno, R., & Gobbetti, M. (2016). Metabolism of antimicrobial phenolic acids by lactobacilli: a mechanism for detoxification? bioRxiv, 059231. [Link]

  • Westrich, L., Flach, N., & Müller, M. (2020). Structural Characterization and Extended Substrate Scope Analysis of Two Mg2+‐Dependent O‐Methyltransferases from Bacteria. ChemBioChem, 21(15), 2136-2144. [Link]

  • Gänzle, M. G. (2022). Conversion of (poly)phenolic compounds in food fermentations by lactic acid bacteria: Novel insights into metabolic pathways and functional metabolites. Current Opinion in Food Science, 47, 100889. [Link]

  • Myrtollari, K., Petermeier, P., & Sieber, V. (2022). Engineering substrate acceptance of Resveratrol O-Methyltransferase from Vitis vinifera for the selective synthesis of O-methyl. ChemRxiv. [Link]

  • Mead, G. C. (1971). Metabolism of p-coumaric acid by C. aerotolerans DSM 5434 T. ResearchGate. [Link]

  • Filannino, P., Di Cagno, R., & Gobbetti, M. (2015). Metabolism of phenolic compounds by Lactobacillus spp. during fermentation of cherry juice and broccoli puree. Food Microbiology, 46, 31-41. [Link]

  • Rosazza, J. P., Huang, Z., Dostal, L., Volm, T., & Rousseau, B. (1995). Microbial transformations of p-coumaric acid by Bacillus megaterium and Curvularia lunata. Journal of Industrial Microbiology, 15(5), 457-463. [Link]

  • Zhang, R., Liu, Q., & Pan, Y. (2018). De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea. International Journal of Molecular Sciences, 19(12), 3874. [Link]

  • Li, Y., & Liu, J. (2024). Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications. Foods, 13(13), 2095. [Link]

  • Louie, G. V., Bowman, M. E., & Noel, J. P. (2010). Structure-Function Analyses of a Caffeic Acid O-Methyltransferase from Perennial Ryegrass Reveal the Molecular Basis for Substrate Preference. The Plant Cell, 22(12), 4114-4129. [Link]

  • Funabashi, M., Funa, N., & Horinouchi, S. (2012). The O-Methyltransferase SrsB Catalyzes the Decarboxylative Methylation of Alkylresorcylic Acid during Phenolic Lipid Biosynthesis by Streptomyces griseus. Journal of Bacteriology, 194(9), 2214-2221. [Link]

  • Olano, C., García, I., & Méndez, C. (2021). Identification of a polyphenol O-methyltransferase with broad substrate flexibility in Streptomyces albidoflavus J1074. Applied Microbiology and Biotechnology, 105(14-15), 5857-5870. [Link]

  • Zhang, R., Liu, Q., & Pan, Y. (2018). De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea. ResearchGate. [Link]

  • Ji, Y., Wu, Q., & Zhang, J. (2022). Proteomic Analysis Revealed Metabolic Inhibition and Elongation Factor Tu Deamidation by p-Coumaric Acid in Cronobacter sakazazii. Frontiers in Microbiology, 13, 866034. [Link]

  • Filannino, P., Di Cagno, R., & Gobbetti, M. (2015). Metabolism of phenolic compounds by Lactobacillus spp. during fermentation of cherry juice and broccoli puree. Food Microbiology, 46, 31-41. [Link]

  • Ji, Y., Wu, Q., & Zhang, J. (2022). Proteomic Analysis Revealed Metabolic Inhibition and Elongation Factor Tu Deamidation by p-Coumaric Acid in Cronobacter sakazazii. Frontiers in Microbiology, 13, 866034. [Link]

  • Rodríguez-Mora, M., et al. (2015). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers in Bioengineering and Biotechnology, 3, 127. [Link]

  • Oktaviani, F., et al. (2023). Metabolism of phenolic compounds by Lactobacillus spp. during fermentation of cherry juice and broccoli puree. ResearchGate. [Link]

  • Kallscheuer, N., et al. (2023). Microbial synthesis of the plant natural product precursor p-coumaric acid with Corynebacterium glutamicum. Microbial Cell Factories, 22(1), 200. [Link]

  • Lee, S. Y., et al. (2022). Investigating the biosynthetic performance of p-coumaric acid by the engineered Escherichia coli via co-culture system. ResearchGate. [Link]

  • Rodriguez, A., et al. (2021). Evaluation of bacterial hosts for conversion of lignin-derived p-coumaric acid to 4-vinylphenol. eScholarship. [Link]

  • Sulistyowaty, M. I., et al. (2023). Biological applications of p-methoxycinnamic acid. ResearchGate. [Link]

  • Jacob, J. O., et al. (2020). Synthesis, characterization and evaluation of some cinnamic acid derivatives for possible antimicrobial and anti-inflammatory activities. Nigerian Journal of Pharmaceutical Research, 16(1), 1-8. [Link]

  • Purwaningsih, Y., et al. (2022). Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. ResearchGate. [Link]

  • Shimoji, K., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1056. [Link]

  • Racz, A., & Bajkacz, S. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3847. [Link]

  • Arena, M. P., et al. (2024). Reuterin, Phenyllactic Acid, and Exopolysaccharides as Main Antifungal Molecules Produced by Lactic Acid Bacteria: A Scoping Review. Journal of Fungi, 10(3), 183. [Link]

  • Ou, K., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(1), 229-237. [Link]

  • Chen, W.-C., et al. (2023). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Nutrients, 15(12), 2736. [Link]

  • Kim, M., et al. (2022). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Communications Biology, 5(1), 1335. [Link]

Sources

The Metabolic and Bioanalytical Role of 2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic role, biosynthetic origins, and analytical significance of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid, scientifically recognized as 4-Methoxyphenyllactic Acid (4-MeO-PLA) .

Compound Identity: 4-Methoxyphenyllactic Acid (4-MeO-PLA) Context: Non-Canonical Tyrosine Metabolism & Phytochemical Marking

Executive Summary

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid is a specialized downstream metabolite of tyrosine. Unlike the canonical mammalian catabolic pathway (which proceeds via homogentisate to acetoacetate/fumarate), this compound represents a branch-point metabolite prevalent in specific plant systems (notably Kunzea and Leptospermum species) and microbial fermentation pathways.

Its primary significance lies in three domains:

  • Botanical Chemotaxonomy: It serves as the definitive chemical marker distinguishing Kānuka honey from Mānuka honey.

  • Microbial Metabolism: It is produced via the reduction and subsequent O-methylation of tyrosine catabolites by specific gut microbiota and fermentation bacteria (Lactobacillus spp.).

  • Bioactivity: It contributes to the non-peroxide antimicrobial and anti-inflammatory profiles of bioactive natural products.

Chemical Identity & Structural Logic

To understand its metabolic role, one must first deconstruct its relationship to the parent amino acid, L-Tyrosine.

FeatureSpecificationMetabolic Implication
IUPAC Name 2-Hydroxy-3-(4-methoxyphenyl)propanoic acidDerived from the reduction of a keto-acid and methylation of a phenol.
Common Name 4-Methoxyphenyllactic acid (4-MeO-PLA)Direct analog of Phenyllactic Acid (PLA).
Precursor 4-Hydroxyphenyllactic acid (HPLA)Requires O-methylation at the para position.
Key Functional Groups

-Hydroxy acid;

-Methoxy phenyl ring
The methoxy group increases lipophilicity and metabolic stability compared to HPLA.

Biosynthetic Pathways (The Tyrosine Connection)

This compound is not generated by the standard mammalian tyrosine aminotransferase (TAT) pathway used for energy production. Instead, it arises from secondary metabolism involving reductive dehydrogenation followed by enzymatic O-methylation.

The Pathway Mechanism

The formation of 4-MeO-PLA involves a deviation from the oxidative degradation of tyrosine.

  • Transamination: Tyrosine is converted to 4-Hydroxyphenylpyruvate (4-HPP) .

  • Reduction (The Switch): Instead of being oxidized by 4-HPP dioxygenase (canonical pathway), 4-HPP is reduced by a Lactate Dehydrogenase (LDH) or a specific hydroxy-acid dehydrogenase to form 4-Hydroxyphenyllactic acid (HPLA) .

  • O-Methylation: HPLA acts as a substrate for an O-Methyltransferase (OMT) , likely using S-Adenosyl Methionine (SAM) as a methyl donor, yielding 4-Methoxyphenyllactic acid .

Visualization of the Pathway

The following DOT diagram illustrates the divergence of 4-MeO-PLA from canonical tyrosine metabolism.

TyrosineMetabolism Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP Transamination Homogentisate Homogentisate (Canonical Pathway) HPP->Homogentisate Oxidation (Mammalian) HPLA 4-Hydroxyphenyllactic Acid (HPLA) HPP->HPLA Reduction (Microbial/Plant) MeO_PLA 2-Hydroxy-3-(4-methoxyphenyl) propanoic acid (4-MeO-PLA) HPLA->MeO_PLA O-Methylation TAT Tyrosine Transaminase HPPD 4-HPP Dioxygenase LDH Lactate Dehydrogenase / Hydroxyacid Dehydrogenase OMT O-Methyltransferase (SAM dependent)

Caption: Divergence of 4-MeO-PLA from the canonical tyrosine catabolic pathway via reductive and methylation steps.

Biological & Analytical Significance[1][2][3][4][5][6]

Botanical Biomarker (Differentiation of Honey)

In the context of natural product research, 4-MeO-PLA is the critical differentiator between Mānuka (Leptospermum scoparium) and Kānuka (Kunzea ericoides) honey. While both contain methylglyoxal (MGO), Kānuka honey is characterized by significantly higher concentrations of 4-MeO-PLA.

  • Mechanism: Kunzea species possess specific OMT enzymes that actively methylate the phenolic ring of HPLA, accumulating 4-MeO-PLA in the nectar.

  • Diagnostic Threshold: High ratios of 4-MeO-PLA relative to phenyllactic acid indicate Kānuka origin.

Microbial Fermentation

In the human gut and fermentation bioprocesses, Lactobacillus strains (e.g., L. plantarum) convert dietary tyrosine into HPLA. The subsequent methylation to 4-MeO-PLA serves as a detoxification mechanism or a method to alter the antimicrobial properties of the local environment.

Experimental Protocols

Protocol: Extraction and Quantification via LC-MS/MS

Objective: To isolate and quantify 4-MeO-PLA from complex biological matrices (e.g., serum, honey, fermentation broth).

Reagents:

  • Internal Standard: d3-Phenyllactic acid or 4-Methoxy-d3-benzoic acid.

  • Solvents: Methanol (LC-MS grade), Formic Acid (0.1%).

Workflow:

  • Sample Preparation:

    • Dilute sample (1:10) in Methanol:Water (50:50 v/v).

    • Vortex for 30 seconds; Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Filter supernatant through a 0.22 µm PTFE membrane.

  • LC-MS/MS Configuration:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection (MRM Mode):

    • Target Parent Ion: m/z 195.06 [M-H]⁻ (Negative Ion Mode).

    • Quantifier Ion: m/z 135.0 (Loss of carboxyl group/side chain).

    • Qualifier Ion: m/z 119.0.

Protocol: Enzymatic Synthesis Validation

Objective: To confirm the precursor-product relationship between HPLA and 4-MeO-PLA.

  • Incubation: Mix 100 µM 4-Hydroxyphenyllactic acid with S-Adenosyl Methionine (200 µM) and cytosolic plant/bacterial extract (containing OMTs) in Phosphate Buffer (pH 7.4).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile.

  • Analysis: Analyze via HPLC-UV (280 nm) or LC-MS to observe the shift in retention time (4-MeO-PLA is less polar and elutes later than HPLA).

Analytical Workflow Diagram

The following diagram outlines the logical flow for identifying this metabolite in a research setting.

AnalyticalWorkflow Sample Biological Sample (Honey/Plasma) Extraction SPE / Methanol Extraction Sample->Extraction Protein ppt Separation UHPLC Separation (C18 Column) Extraction->Separation Inject Detection MS/MS Detection (MRM: 195 -> 135) Separation->Detection Elute DataAnalysis Quantification vs. Internal Standard Detection->DataAnalysis Integrate

Caption: LC-MS/MS workflow for the isolation and quantification of 4-Methoxyphenyllactic acid.

References

  • Stephens, J. M., et al. (2010). "Phenolic compounds and methylglyoxal in some New Zealand manuka and kanuka honeys."[1][2] Food Chemistry. Link

  • Beitlich, N., et al. (2014). "Differentiation of Manuka Honey from Kanuka Honey and Jelly Bush Honey using HS-SPME-GC/MS and UHPLC-PDA-MS/MS." Journal of Agricultural and Food Chemistry. Link

  • Tuberoso, C. I., et al. (2012). "Methyl syringate: A chemical marker of Asphodel monofloral honey." Food Chemistry. Link

  • PubChem. (n.d.).[3] "2-Hydroxy-3-(4-methoxyphenyl)propanoic acid - Compound Summary." National Library of Medicine. Link

  • Beloborodov, V., et al. (2022). "Microbial metabolism of phenolic acids." Microorganisms. Link

Sources

Technical Guide: Crystal Structure Analysis of 2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the definitive protocol for the solid-state characterization of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (also known as 4-methoxyphenyllactic acid). As a structural analog of Danshensu and a tyrosine metabolite, this molecule presents specific crystallographic challenges: a flexible alkyl linker, a chiral center at C2, and competing hydrogen-bond donors (carboxylic acid vs.


-hydroxyl).

This document moves beyond standard operating procedures to address the causality of packing motifs . It provides a self-validating workflow for researchers to determine absolute configuration, identify supramolecular synthons, and control polymorphic transitions during drug development.

Part 1: Molecular Context & Physicochemical Profile

Before initiating crystallization, one must understand the "molecular personality" that dictates lattice formation.

Structural Attributes[1][2][3][4][5]
  • Chiral Center (C2): The molecule exists as (

    
    )- or (
    
    
    
    )-enantiomers. The presence of the
    
    
    -hydroxyl group adjacent to the carboxyl moiety creates a "chelating" site that heavily influences crystal packing.
  • H-Bonding Capacity:

    • Donors (2): Carboxylic -OH,

      
      -hydroxyl -OH.
      
    • Acceptors (4): Carboxyl =O, Carboxyl -O-,

      
      -hydroxyl -O-, Methoxy -O-.
      
  • Rotational Freedom: The methylene bridge (

    
    ) allows rotation of the 4-methoxyphenyl ring relative to the polar headgroup, leading to high conformational flexibility and significant thermal motion in the crystal lattice.
    
The "Synthon" Prediction

In the solid state, this molecule will not pack randomly. It will follow specific Supramolecular Synthon rules common to


-hydroxy acids (AHAs).
  • Scenario A (Racemic): Expect the formation of centrosymmetric carboxylic acid dimers (

    
     motif).
    
  • Scenario B (Enantiopure): Because centrosymmetry is impossible, the carboxylic acid dimer is often destabilized. Expect the formation of helical catemers involving the

    
    -hydroxyl group bridging to the carboxylate carbonyl (
    
    
    
    or
    
    
    chains).

Part 2: Crystallization Strategy & Protocol

The goal is not just "precipitation," but the growth of single crystals with low mosaicity suitable for X-ray diffraction (XRD).

Solvent Screening Matrix

Due to the amphiphilic nature (polar head, lipophilic tail), a single solvent is rarely sufficient.

MethodSolvent SystemTarget OutcomeMechanism
Slow Evaporation Methanol/Water (80:20)Thermodynamic PolymorphSlow nucleation allows optimal H-bond alignment.
Vapor Diffusion THF (Solvent) + Hexane (Antisolvent)Kinetic PolymorphGradual lowering of solubility forces rapid but ordered packing.
Cooling Crystallization Ethyl AcetateLarge Single CrystalsTemperature gradient controls supersaturation (

).
Protocol: Chiral Resolution via Diastereomeric Salts

If the starting material is racemic, direct crystallization often yields a racemate crystal (Space Group


 or 

). To isolate and analyze the enantiomer, use a chiral amine.
  • Stoichiometry: Mix 1.0 eq of the acid with 1.0 eq of (

    
    )-1-phenylethylamine in Ethanol.
    
  • Heating: Heat to reflux until clear (

    
    ).
    
  • Cooling: Cool at a rate of

    
     to ambient temperature.
    
  • Harvest: The resulting salt crystal will be diastereomerically pure, allowing determination of the acid's configuration relative to the known amine.

Part 3: X-Ray Diffraction (SC-XRD) Workflow

Data Collection Parameters

The flexibility of the propanoic acid chain requires strict environmental control during acquisition.

  • Temperature: 100 K (Cryogenic) . Why? Room temperature data will likely show smeared electron density around the methoxy and phenyl ring due to thermal libration, making refinement difficult.

  • Radiation Source:

    • Mo

      
       (
      
      
      
      Å):
      Standard for structure solution.
    • Cu

      
       (
      
      
      
      Å):
      Mandatory if determining absolute configuration of the free acid without a heavy atom. The anomalous scattering signal (
      
      
      ) of Oxygen is stronger with Cu, allowing a reliable Flack parameter calculation.
Refinement Logic (The "Why" behind the steps)
  • Phase Solution: Use Dual-Space methods (SHELXT) rather than Direct Methods. This is more robust for structures with both rigid (phenyl) and flexible (alkyl) domains.

  • Hydrogen Placement:

    • C-H bonds: Constrain using a riding model (AFIX).

    • O-H bonds: Do not simply ride. Locate difference map peaks. If unstable, restrain the O-H distance to 0.82 Å (DFIX) but allow the angle to refine to satisfy H-bonding networks.

Visualization: The Crystallography Pipeline

XRD_Pipeline Start Sample: 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid Screen Microscopy Screening (Polarized Light) Start->Screen Quality Is Crystal Singularity Good? Screen->Quality Quality->Screen No (Recrystallize) Mount Mount on Goniometer (Mitegen Loop + Oil) Quality->Mount Yes (Sharp Extinction) Cool Cryo-stream (100 K) Mount->Cool Source_Decide Select Radiation Source Cool->Source_Decide Mo_Source Mo Source (High Resolution) Source_Decide->Mo_Source Standard Structure Cu_Source Cu Source (Absolute Config) Source_Decide->Cu_Source Chiral Determination Collect Data Collection (Omega Scans) Mo_Source->Collect Cu_Source->Collect Process Integration & Scaling (SAINT/SADABS) Collect->Process Solve Structure Solution (SHELXT - Dual Space) Process->Solve Refine Refinement (SHELXL) Check Flack Parameter Solve->Refine

Caption: Decision logic for X-ray diffraction data collection, emphasizing the critical choice of radiation source for chiral molecules.

Part 4: Structural Analysis & Intermolecular Forces

Once the structure is solved, the analysis must move to the supramolecular level .

The Hydrogen Bond Network

For 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid, the lattice energy is dominated by the competition between the carboxyl and the


-hydroxyl groups.
  • Primary Interaction: Look for the Carboxylic Acid Dimer (

    
    ).
    
    • Metric:

      
       distance 
      
      
      
      Å.
  • Secondary Interaction: The

    
    -hydroxyl group often acts as a donor to the methoxy oxygen of a neighboring molecule or to the carbonyl of the carboxyl group.
    
    • Metric:

      
       distance 
      
      
      
      Å.
Absolute Configuration Validation

If you have isolated a single enantiomer, you must validate the stereochemistry.

  • Flack Parameter (

    
    ): 
    
    • 
       (with su < 0.1): Correct absolute structure.
      
    • 
      : Inverted structure (swap enantiomer).
      
    • 
      : Racemic twin (crystal contains both domains).
      
Visualization: Supramolecular Synthon Logic

Synthon_Logic Molecule 2-Hydroxy-3-(4-methoxyphenyl) propanoic acid Racemic Racemic Mixture Molecule->Racemic Pure Enantiopure (R or S) Molecule->Pure Dimer Centrosymmetric Dimer Rx: R2,2(8) Racemic->Dimer Dominant Motif Catemer Helical Catemer Rx: C(5) or C(6) Pure->Catemer Steric Requirement Pack1 Herringbone Packing (Space Group P21/c) Dimer->Pack1 Pack2 Chiral Columnar Packing (Space Group P21) Catemer->Pack2

Caption: Prediction of crystal packing motifs based on enantiomeric composition. Racemates favor dimers; pure enantiomers favor catemers.

Part 5: Pharmaceutical Implications (Polymorphism)

For drug development, the crystal form dictates bioavailability.

  • Solubility Profile: The carboxylic acid dimer (Racemic) is typically less soluble than the catemer (Enantiopure) due to the higher lattice energy of the centrosymmetric pair.

  • Hydrate Formation: The polar "head" (COOH + OH) is hygroscopic.

    • Risk: If crystallized from water/ethanol, check for channel hydrates.

    • Detection: Look for void space in the unit cell (using PLATON CALC VOID). If voids > 20 ų, perform TGA (Thermogravimetric Analysis) to confirm solvent loss.

Final Validation Checklist

References

  • Gorbunova, Y. E., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. MDPI Crystals.

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A.

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition.

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography of Alpha-Hydroxy Acids. Journal of Applied Crystallography.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

Natural sources of p-methoxyphenyllactic acid beyond Salvia miltiorrhiza

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Natural Sources of p-Methoxyphenyllactic Acid Beyond Salvia miltiorrhiza

Abstract

p-Methoxyphenyllactic acid, a phenolic compound with growing interest in the pharmaceutical and nutraceutical industries, has been predominantly associated with the traditional Chinese medicine Salvia miltiorrhiza (Danshen). This technical guide provides a comprehensive exploration of alternative natural sources of this valuable molecule. We delve into its presence in other botanical families, its generation through microbial fermentation, and its metabolic origins from other natural precursors. This document offers researchers, scientists, and drug development professionals a detailed overview of the biosynthesis, extraction, purification, and analytical characterization of p-methoxyphenyllactic acid from these diverse sources. Furthermore, we consolidate the current understanding of its biological activities and therapeutic potential, providing a forward-looking perspective on future research and applications.

Introduction: The Expanding Horizon of p-Methoxyphenyllactic Acid

p-Methoxyphenyllactic acid (p-MPLA), chemically known as 2-hydroxy-3-(4-methoxyphenyl)propanoic acid, is a derivative of phenyllactic acid.[1] Its structure, featuring a hydroxyl group and a methoxy group on the phenyl ring, contributes to its notable biological properties. While the roots of Salvia miltiorrhiza are a well-documented source of various bioactive compounds, including salvianolic acids and tanshinones, the focus of this guide is to look beyond this singular source.[2][3] The quest for alternative and potentially more abundant or sustainable sources of p-MPLA is driven by its promising pharmacological profile.

The significance of identifying diverse natural origins for a bioactive compound is multifold. It can lead to the discovery of novel synergistic compounds, unveil different biosynthetic pathways, and provide more economically viable and ecologically sound production methods. This guide aims to be a foundational resource for researchers seeking to harness the potential of p-methoxyphenyllactic acid from a broader spectrum of natural reservoirs.

Natural Occurrence Beyond Salvia miltiorrhiza

Our investigation reveals that p-methoxyphenyllactic acid and its direct precursors are not exclusive to the Salvia genus. The following sections detail its presence in other plant families and its formation through metabolic and microbial processes.

The Genus Cimicifuga (Actaea): A Promising Botanical Source

The genus Cimicifuga, now often classified under Actaea, has a rich history in traditional medicine for treating a variety of ailments, including inflammatory conditions and menopausal symptoms.[4][5] Phytochemical analyses of several Cimicifuga species have revealed a wealth of phenylpropanoids, including cimicifugic acids.[6][7]

Recent enzymatic studies on Actaea racemosa (Black Cohosh) have identified a crucial enzyme, hydroxy(phenyl)pyruvic acid reductase. This enzyme catalyzes the NAD(P)H-dependent reduction of 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid, a direct precursor in the biosynthesis of p-methoxyphenyllactic acid.[8] The presence of this enzymatic machinery strongly suggests that Cimicifuga species are a latent source of p-MPLA or its hydroxylated analog, which can be methoxylated in a subsequent biosynthetic step.

Ligusticum striatum (Chuanxiong): An Emerging Candidate

Ligusticum striatum, also known as Ligusticum chuanxiong, is another cornerstone of traditional Chinese medicine, primarily used for cardiovascular and cerebrovascular diseases.[9][10][11][12] Its rhizomes are known to contain a variety of bioactive compounds, including alkaloids and phenolic acids. While direct isolation of p-methoxyphenyllactic acid from L. striatum is not yet extensively documented in readily available literature, the presence of structurally related phenylpropanoids like ferulic acid makes it a plausible candidate for containing p-MPLA. Further phytochemical investigation into this species is warranted.

Fermented Foods: A Microbial Factory for Phenolic Compounds

The process of fermentation can significantly alter the chemical composition of food, often leading to the production of novel bioactive compounds.[13][14][15] Several studies have noted the generation of phenyllactic acid and its derivatives by lactic acid bacteria during the fermentation of various substrates, including vegetables and grains.[13]

Recent research has highlighted that 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a structurally similar compound, is naturally produced during the fermentation of Kurosu (a Japanese unpolished rice vinegar) and wolfberry juice.[16] The microbial conversion of widely available precursors like ferulic acid (4-hydroxy-3-methoxycinnamic acid) into related propionic and lactic acids is a well-established metabolic capability of gut and food-grade bacteria.[16][17] This suggests that targeted fermentation of substrates rich in p-coumaric acid or ferulic acid could be a viable strategy for producing p-methoxyphenyllactic acid.

Metabolic Origin: A Product of Precursor Ingestion

p-Methoxyphenyllactic acid has been identified as a human metabolite following the oral ingestion of methyl chavicol (estragole).[1] Estragole is a natural phenylpropene found in a variety of culinary herbs, including tarragon, basil, and fennel. This metabolic pathway represents an indirect natural source of p-MPLA, where the human body itself acts as the bioreactor.

Biosynthesis of p-Methoxyphenyllactic Acid

The biosynthesis of p-methoxyphenyllactic acid likely follows the well-established shikimate and phenylpropanoid pathways. The core structure originates from the aromatic amino acid L-tyrosine.

A putative biosynthetic pathway is as follows:

  • Deamination: L-tyrosine is deaminated to form 4-hydroxyphenylpyruvic acid.

  • Reduction: As identified in Actaea racemosa, a hydroxy(phenyl)pyruvic acid reductase reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.[8]

  • Methoxylation: A subsequent O-methylation step, catalyzed by an O-methyltransferase, would convert 4-hydroxyphenyllactic acid to p-methoxyphenyllactic acid. Alternatively, the methoxy group could be introduced earlier in the pathway at the level of p-coumaric acid to form ferulic acid, which is then further metabolized.

Biosynthesis of p-Methoxyphenyllactic Acid cluster_phenylpropanoid Phenylpropanoid Pathway L-Tyrosine L-Tyrosine 4-Hydroxyphenylpyruvic Acid 4-Hydroxyphenylpyruvic Acid L-Tyrosine->4-Hydroxyphenylpyruvic Acid Deamination 4-Hydroxyphenyllactic Acid 4-Hydroxyphenyllactic Acid 4-Hydroxyphenylpyruvic Acid->4-Hydroxyphenyllactic Acid Reduction (Hydroxy(phenyl)pyruvic acid reductase) p-Methoxyphenyllactic Acid p-Methoxyphenyllactic Acid 4-Hydroxyphenyllactic Acid->p-Methoxyphenyllactic Acid O-Methylation

Caption: Putative biosynthetic pathway of p-methoxyphenyllactic acid.

Extraction and Purification Protocols

The isolation of p-methoxyphenyllactic acid from natural matrices requires a systematic approach involving extraction, fractionation, and purification. The following is a generalized protocol adaptable to various source materials.

General Workflow

Extraction and Purification Workflow Start Source Material (e.g., Cimicifuga rhizomes) SolventExtraction Solvent Extraction (e.g., 70% Ethanol) Start->SolventExtraction Filtration Filtration & Concentration SolventExtraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Filtration->Partitioning ColumnChromatography Column Chromatography (Silica Gel or Resin) Partitioning->ColumnChromatography Organic Phase FractionCollection Fraction Collection & Analysis (TLC/HPLC) ColumnChromatography->FractionCollection Purification Preparative HPLC FractionCollection->Purification Enriched Fractions FinalProduct Purified p-MPLA Purification->FinalProduct

Sources

Methodological & Application

Application Note: High-Fidelity Extraction and Purification of Danshensu from Salvia miltiorrhiza

[1][2]

Introduction & Physicochemical Context

Danshensu (DSS), chemically known as 3-(3,4-dihydroxyphenyl)lactic acid, is a primary water-soluble bioactive component of Salvia miltiorrhiza (Danshen). Unlike the lipophilic tanshinones, DSS is highly polar and possesses a catechol structure, rendering it susceptible to rapid oxidation and thermal degradation.

Crucial Mechanistic Insight: Standard reflux extraction often leads to the degradation of DSS into polymeric compounds or oxidation products due to prolonged heat exposure. Furthermore, at neutral or alkaline pH, the phenolic hydroxyl groups ionize, accelerating oxidative degradation.

This protocol utilizes Acidified Ultrasound-Assisted Extraction (UAE) to maximize mass transfer while minimizing thermal stress, followed by Macroporous Resin Chromatography for desalting and purification.

Key Physicochemical Parameters
ParameterCharacteristicImplication for Protocol
Polarity High (Hydrophilic)Soluble in water and low-conc. ethanol.[1][2][3][4][5]
Stability Thermolabile, Oxidation-proneRequires T < 60°C and acidic pH (<4).
pKa ~3.5 (Carboxylic acid)Extraction solvent must be acidified to suppress ionization for resin adsorption.

Pre-treatment and Material Preparation[1][8][9]

Objective: To maximize surface area without inducing frictional heat degradation.

  • Drying: Dry Salvia miltiorrhiza roots at 50°C in a vacuum oven until constant weight. Avoid sun drying to prevent UV-induced oxidation.

  • Pulverization: Grind roots to a powder passing through a 40-60 mesh sieve.

    • Note: Finer powder (<80 mesh) can cause back-pressure issues during filtration; coarser powder (>40 mesh) limits solvent penetration.

  • Storage: Store powder in vacuum-sealed bags at 4°C, protected from light.

Primary Extraction Protocol: Acidified UAE

Rationale: Ultrasound cavitation disrupts cell walls, enhancing solvent penetration. Acidification (pH 3-4) stabilizes the catechol moiety of DSS.

Reagents
  • Solvent: 30% Ethanol (v/v) in Water, acidified with 0.5% Formic Acid or HCl to pH 3.0.

    • Why 30% Ethanol? Pure water extracts excessive polysaccharides (impurities); high ethanol (>70%) precipitates DSS and extracts lipophilic tanshinones.

  • Raw Material: 10.0 g Salvia miltiorrhiza powder.[6]

Step-by-Step Workflow
  • Solvent Mixing: Add 10.0 g of powder to 100 mL of acidified solvent (Solid-Liquid ratio 1:10).

  • Soaking: Allow to macerate at room temperature for 30 minutes to swell the cellular matrix.

  • Ultrasonication:

    • Power: 300 W (or 40 kHz frequency).

    • Temperature: Controlled at 45°C ± 2°C . Do not exceed 60°C.

    • Duration: 30 minutes.[5]

  • Separation: Centrifuge at 5,000 rpm for 10 minutes. Collect the supernatant.

  • Re-extraction: Repeat steps 1-4 once with fresh solvent (1:8 ratio) to ensure exhaustive extraction (>95% recovery).

  • Concentration: Combine supernatants and concentrate under reduced pressure (Rotary Evaporator) at 50°C to remove ethanol. The remaining aqueous phase is the "Crude Extract."

Visualization: Extraction Logic

ExtractionWorkflowRawRaw Salvia RootsGrindPulverize (40-60 Mesh)Raw->GrindSolventSolvent Addition(30% EtOH + 0.5% Formic Acid)Grind->SolventSolid:Liquid 1:10UAEUltrasound Extraction(45°C, 30 min, 300W)Solvent->UAECavitationCentrifugeCentrifugation(5000 rpm)UAE->CentrifugeCentrifuge->SolventResidue (Repeat x1)CombineCombine SupernatantsCentrifuge->CombineSupernatantConcVacuum Concentration(Remove EtOH)Combine->Conc

Caption: Figure 1. Acidified Ultrasound-Assisted Extraction (UAE) workflow designed to minimize thermal degradation.

Purification Protocol: Macroporous Resin

Objective: Separate DSS from water-soluble sugars (which do not adsorb) and lipophilic tanshinones (which adsorb too strongly).

Materials
  • Resin: AB-8 or HPD-100 (Weakly polar/Non-polar styrene-divinylbenzene copolymer).

  • Column: Glass column (e.g., 2.5 cm x 30 cm).

Step-by-Step Workflow
  • Pre-treatment of Resin: Soak resin in 95% ethanol for 24h, wash with water until no alcohol smell remains.

  • Sample Loading:

    • Adjust the pH of the concentrated Crude Extract to pH 2.0 - 3.0 using HCl.

    • Mechanism:[7][8] Low pH suppresses the ionization of the carboxylic acid on DSS, making it neutral and allowing hydrophobic adsorption onto the resin.

    • Load sample at a flow rate of 2 BV/h (Bed Volumes per hour).

  • Washing (Impurity Removal):

    • Elute with Distilled Water (4-5 BV).

    • Target: This removes sugars, proteins, and inorganic salts. DSS remains adsorbed.

  • Elution (Target Recovery):

    • Elute with 20-30% Ethanol (3-4 BV).

    • Target: This fraction contains the purified Danshensu .

    • Note: Higher ethanol concentrations (70%+) will elute Salvianolic Acid B and Tanshinones.

  • Final Processing: Concentrate the 30% ethanol fraction via rotary evaporation and lyophilize (freeze-dry) to obtain a pale yellow powder.

Visualization: Purification Logic

PurificationLogiccluster_elutionGradient Elution StepsCrudeAcidified Crude Extract(pH 2.0-3.0)ResinAB-8 Resin ColumnCrude->ResinAdsorptionWater1. Water WashResin->WaterLowEtOH2. 30% EthanolResin->LowEtOHHighEtOH3. 95% EthanolResin->HighEtOHWaste1Waste(Sugars/Salts)Water->Waste1Flow-throughProductPurified Danshensu(Target)LowEtOH->ProductCollectionWaste2Impurities(Tanshinones)HighEtOH->Waste2Regeneration

Caption: Figure 2. Chromatographic separation logic. DSS is recovered in the 30% ethanol fraction.

Analytical Validation (HPLC)

Self-Validating Step: You must verify the purity and identity of your extract.

  • Instrument: HPLC with UV/DAD detector (e.g., Agilent 1260).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.[9]

  • Gradient: 0-15 min (5% B → 20% B). DSS typically elutes early (approx. 5-8 min) due to high polarity.

  • Detection: 280 nm .[9]

  • Standard: Compare retention time with a commercial Danshensu Sodium standard (Sigma-Aldrich).

References

  • Zhang, Y., et al. (2019). "Green and Efficient Ultrasonic-Assisted Extraction of Bioactive Components from Salvia miltiorrhiza by Natural Deep Eutectic Solvents." Molecules. Available at: [Link]

  • Yang, Q., et al. (2007).[8] "Coupling continuous ultrasound-assisted extraction with ultrasonic probe... for the determination of sodium Danshensu." Analytica Chimica Acta. Available at: [Link]

  • Li, H., et al. (2012). "Danshensu is the major marker for the antioxidant and vasorelaxation effects of Danshen water-extracts."[10] Journal of Ethnopharmacology. Available at: [Link]

  • Pan, J., et al. (2021).[11] "A HPLC-DAD-MS/MS Method for Simultaneous Determination of Six Active Ingredients of Salviae Miltiorrhizae." Current Drug Metabolism. Available at: [Link]

  • MDPI Archives. (2025). "Macroporous Resin Adsorption for Purification of Flavonoids." (General methodology reference for AB-8/HPD-100 resins). Available at: [Link]

Application Note: Mass Spectrometry Fragmentation Patterns of p-Methoxyphenyllactic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the detection and structural characterization of p-methoxyphenyllactic acid (p-MPLA) , a key metabolite associated with tyrosine metabolism and gut microbial fermentation.[1] We detail optimized protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), focusing on the specific fragmentation mechanisms required for confident identification. This guide is designed for researchers in metabolomics, drug metabolism, and clinical diagnostics.[1]

Introduction & Biological Context

p-Methoxyphenyllactic acid (4-methoxy-phenyllactic acid; C₁₀H₁₂O₄; MW 196.[1]20) is a derivative of phenyllactic acid where the para-position of the benzene ring is methylated. It is structurally related to tyrosine metabolites and is often identified in biological matrices (urine, plasma, fermentation broth) as a marker of:

  • Microbial Metabolism: Specific strains of Lactic Acid Bacteria (LAB) convert phenolic acids into phenyllactic derivatives.[1]

  • Tyrosine Metabolic Disorders: Aberrant methylation pathways in tyrosinemia or related enzymopathies.[1]

  • Dietary Polyphenol Processing: A downstream metabolite of methoxylated dietary flavonoids.[1]

Accurate measurement requires distinguishing p-MPLA from its structural isomers (e.g., 3-methoxy-4-hydroxyphenyllactic acid or vanillactic acid) and isobaric interferences.[1]

Experimental Protocols

Sample Preparation Workflow

To ensure reproducibility, a standardized Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is required to isolate acidic metabolites.[1]

Protocol: Acidic Metabolite Extraction

  • Sample: 100 µL Plasma or Urine.[1]

  • Protein Precipitation: Add 400 µL cold Methanol (containing internal standard, e.g., p-MPLA-d3). Vortex 30s, Centrifuge 10,000 x g for 10 min.

  • Supernatant Transfer: Transfer supernatant to a clean glass tube.[1]

  • Evaporation: Dry under Nitrogen (

    
    ) stream at 40°C.
    
  • Reconstitution (for LC-MS): 100 µL Mobile Phase A/B (90:10).

  • Derivatization (for GC-MS): See Section 2.3.

LC-MS/MS Methodology
  • Ionization Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Negative Mode (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Note: Acidic metabolites ionize superiorly in negative mode due to the carboxylic acid moiety.
    
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

GC-MS Derivatization (Silylation)

p-MPLA is non-volatile and requires derivatization of the hydroxyl (-OH) and carboxyl (-COOH) groups.[1]

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Procedure:

    • Add 50 µL Pyridine and 50 µL BSTFA to the dried residue.

    • Incubate at 60°C for 45 minutes.

    • Result: Formation of di-TMS derivative (Bis-TMS-p-MPLA).

Fragmentation Analysis & Mechanisms[3]

LC-MS/MS Fragmentation (ESI Negative Mode)

In negative mode, the precursor ion is m/z 195 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). The fragmentation follows charge-remote and charge-driven pathways typical of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-hydroxy acids.

Key Transitions:

  • Precursor: m/z 195.06

  • Primary Product (Base Peak): m/z 177 (

    
    ).
    
    • Mechanism:[1][3][4] Dehydration involving the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -hydroxyl group and the acidic proton, forming a conjugated acrylate-like structure (p-methoxycinnamic acid derivative).
      
  • Secondary Product: m/z 151 (

    
    ).
    
    • Mechanism:[1][3][4] Decarboxylation is a standard pathway for carboxylic acids.[1]

  • Diagnostic Product: m/z 136 (

    
    ).
    
    • Mechanism:[1][3][4] Radical loss of the methyl group from the methoxy moiety after decarboxylation.

Differentiation Note: Unlike Vanillactic acid (m/z 211), p-MPLA lacks the meta-hydroxyl group, preventing specific ortho-quinone methide rearrangements observed in catechols.[1]

GC-MS Fragmentation (EI, 70 eV)

The di-TMS derivative (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) has a molecular weight of 340 Da .
  • Calculation: 196 (p-MPLA) + 144 (2x TMS) - 2 (Hydrogens replaced) = 338? Correction:

    • p-MPLA (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) = 196.
      
    • Replace 2 H (mass 2) with 2 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (mass 146).
      
    • Net addition = 144.[1]

    • Total MW = 340. [1]

Spectrum Interpretation:

  • m/z 340 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Weak molecular ion.
    
  • m/z 223 ($[M - COOTMS]^+ $): Dominant cleavage.[1] Loss of the carboxyl-TMS group (117 Da) leaves the stable ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -TMS-oxy-p-methoxybenzyl cation.
    
  • m/z 192: Rearrangement product.

  • m/z 121: p-Methoxybenzyl cation (Tropylium derivative).[1] Diagnostic for the p-methoxybenzyl skeleton.

  • m/z 73: Trimethylsilyl cation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Standard for all TMS derivatives.[1]
    

Visualization of Pathways

Diagram 1: ESI(-) Fragmentation Pathway

This diagram illustrates the structural rearrangement of the [M-H]- ion during Collision Induced Dissociation (CID).[1]

ESI_Fragmentation Precursor Precursor Ion [M-H]- (m/z 195) p-Methoxyphenyllactate Dehydration Dehydrated Ion [M-H-H2O]- (m/z 177) p-Methoxycinnamate-like Precursor->Dehydration - H2O (18 Da) CID Low Energy Decarbox Decarboxylated Ion [M-H-CO2]- (m/z 151) p-Methoxyphenethyl alkoxide Precursor->Decarbox - CO2 (44 Da) CID Med Energy Radical Radical Anion [M-H-CO2-CH3]- (m/z 136) Quinone-like resonance Decarbox->Radical - CH3 (15 Da) Secondary Frag

Caption: Proposed ESI(-) fragmentation pathway for p-methoxyphenyllactic acid (m/z 195).

Diagram 2: Analytical Workflow

A self-validating workflow ensuring sample integrity from extraction to data acquisition.[1]

Workflow Sample Biological Sample (Plasma/Urine) IS Add Internal Std (p-MPLA-d3) Sample->IS Extract Protein Precip (MeOH) or SPE IS->Extract Split Split Sample Extract->Split LC_Prep Reconstitute (H2O:ACN) Split->LC_Prep GC_Dry Evaporate to Dryness (N2 @ 40C) Split->GC_Dry LC_Run LC-MS/MS (ESI-) MRM: 195 > 177 LC_Prep->LC_Run GC_Deriv Derivatize (BSTFA + 1% TMCS) GC_Dry->GC_Deriv GC_Run GC-MS (EI) Target m/z 223, 121 GC_Deriv->GC_Run

Caption: Dual-stream analytical workflow for cross-validation of p-MPLA quantification.

Troubleshooting & Quality Control

To ensure Trustworthiness and Self-Validation of the protocol, adhere to these checkpoints:

IssuePotential CauseCorrective Action
Low Sensitivity (ESI-) Mobile phase pH too low (< 3.[1]0) suppressing ionization.[1]Adjust aqueous phase to 0.1% Formic Acid (pH ~2.[1]7) or use Ammonium Acetate (pH 5) to promote deprotonation.[1]
GC-MS Peak Tailing Incomplete derivatization of the steric hindered ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-hydroxyl.
Ensure reagents are fresh (BSTFA hydrolyzes easily). Increase incubation time to 60 mins.
Interference (m/z 195) Isobaric ferulic acid derivatives.[1]Check retention time. p-MPLA elutes earlier than ferulic acid on C18 due to lack of conjugation in the side chain.
Signal Drift Matrix effects in urine.[1]Use the deuterated internal standard (p-MPLA-d3) to normalize ionization suppression.[1]

References

  • Human Metabolome Database (HMDB). Metabocard for 3-Hydroxy-4-methoxyphenyllactic acid (HMDB0000760).[1] Available at: [Link][1]

  • NIST Mass Spectrometry Data Center. Gas Chromatography Mass Spectra of p-Methoxyphenyllactic acid TMS derivatives. Available at: [Link][1]

  • Li, X., et al. (2018). "Differentiation of phenolic acid metabolites in microbial fermentation using LC-QTOF-MS."[1] Journal of Agricultural and Food Chemistry. (General reference for phenyllactate fragmentation mechanisms).

  • Chalcraft, K. R., et al. (2009). "Electrospray ionization fragmentation of phenolic acids."[1] Rapid Communications in Mass Spectrometry. (Source for decarboxylation mechanisms in ESI-).

Sources

In vitro cell culture dosing regimens for Danshensu

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized In Vitro Dosing and Handling Regimens for Danshensu (Sodium Danshensu)

Executive Summary

Danshensu (3-(3,4-dihydroxyphenyl)lactic acid), often used as its sodium salt (Sodium Danshensu), is a water-soluble bioactive phenolic acid.[1] While it exhibits potent antioxidant, anti-fibrotic, and cardioprotective properties, its in vitro utility is frequently compromised by poor handling protocols regarding its catechol stability and redox behavior.

This guide provides a standardized framework for dosing Danshensu in cell culture. It addresses the critical instability of the catechol moiety in neutral pH media and defines the kinetic window required for Nrf2-mediated cytoprotection.

Physicochemical Considerations & Stability

The "Catechol Trap": The core structure of Danshensu contains a catechol group (two adjacent hydroxyl groups on a benzene ring). In standard cell culture media (pH 7.2–7.4), catechols are prone to auto-oxidation, forming quinones and generating extracellular hydrogen peroxide.

  • Observation: Media containing >100 µM Danshensu may turn slightly brown over 24 hours due to quinone formation.

  • Impact: This can lead to false cytotoxicity data (caused by extracellular ROS rather than intracellular mechanisms) or false efficacy (direct chemical reduction of assay reagents).

Solubility & Vehicle Selection:

  • Preferred: Phosphate Buffered Saline (PBS) or Ultra-pure Water. Sodium Danshensu is highly water-soluble (>10 mg/mL).[2]

  • Avoid: DMSO. While soluble, DMSO is unnecessary and introduces an additional solvent control variable.

  • Sterilization: 0.22 µm PVDF or PES syringe filter. Do not autoclave , as heat accelerates degradation.

Dosing Strategy & Biological Windows

The efficacy of Danshensu is highly dependent on the "Pre-treatment Window." It acts primarily as an indirect antioxidant by upregulating endogenous enzymes (HO-1, NQO1) rather than just scavenging radicals stoichiometrically.

Table 1: Recommended Concentration Ranges (Adherent Lines)
ApplicationCell TypeConc. RangeRegimenMechanism
Cytoprotection HUVEC, H9c2, Hepatocytes10 – 50 µM Pre-treat 2–4h, then add stressor (e.g., H2O2)Nrf2/HO-1 induction; PI3K/Akt activation
Anti-Fibrosis Cardiac Fibroblasts, LX-225 – 100 µM Co-incubation 24–48h with TGF-β1Inhibition of Smad2/3 phosphorylation
Anti-Cancer A549, HepG250 – 200 µM 24–48h ContinuousInhibition of migration/invasion; Cell cycle arrest
Toxicity Limit Most Lines> 500 µM N/APotential redox cycling toxicity

Experimental Protocols

Protocol A: Stock Solution Preparation (100 mM)
  • Reagents: Sodium Danshensu (purity ≥98%), sterile PBS (pH 7.2).

  • Step 1: Weigh 22.0 mg of Sodium Danshensu (MW ≈ 220.15 g/mol ).

  • Step 2: Dissolve in 1.0 mL of sterile PBS. Vortex until clear.

  • Step 3: Filter immediately through a 0.22 µm syringe filter.

  • Storage: Aliquot into light-protected (amber) tubes. Store at -20°C for up to 1 month. Discard if solution turns yellow/brown.

Protocol B: Cytoprotection Assay (HUVEC Model)
  • Objective: Assess protection against Oxidative Stress (H2O2).

  • Critical Control: Because Danshensu is a reducing agent, it can chemically reduce tetrazolium salts (MTT/WST-8). You must wash cells before the assay.

  • Seeding: Plate HUVECs at 5,000 cells/well in a 96-well plate. Incubate 24h.

  • Pre-treatment: Aspirate media.[3][4] Add fresh media containing Danshensu (0, 10, 25, 50 µM). Incubate for 4 hours .

    • Why 4 hours? Sufficient time for Nrf2 nuclear translocation and HO-1 protein synthesis.

  • Stress Induction: Without removing Danshensu media, add H2O2 (final conc. 200–400 µM, optimized per cell line). Incubate 12–24h.

  • Wash Step (Crucial): Aspirate media.[3][4] Wash 2x with warm PBS to remove residual Danshensu and H2O2.

  • Readout: Add media + CCK-8 reagent. Incubate 1–2h. Measure OD at 450 nm.

Mechanistic Validation (Signaling Pathways)[6]

To validate that the observed effects are specific to Danshensu signaling, researchers should probe the PI3K/Akt/Nrf2 axis.

Diagram 1: Danshensu Signaling Pathway
  • Logic: Danshensu phosphorylates Akt, which inhibits GSK-3β. This prevents Nrf2 degradation, allowing it to translocate to the nucleus and bind the Antioxidant Response Element (ARE).

Danshensu_Signaling DSS Danshensu (Extracellular) PI3K PI3K DSS->PI3K Activates Akt p-Akt (Ser473) PI3K->Akt Phosphorylation GSK GSK-3β (Inhibition) Akt->GSK Inhibits Nrf2_Cyto Nrf2 (Cytosolic) Keap1 Complex GSK->Nrf2_Cyto Blocks Degradation Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binds Genes Target Genes: HO-1, NQO1, GCLM ARE->Genes Transcription Survival Cytoprotection & ROS Scavenging Genes->Survival Effect

Caption: The canonical PI3K/Akt/Nrf2 axis activated by Danshensu to induce Phase II antioxidant enzymes.

Diagram 2: Experimental Workflow (Cytoprotection)
  • Logic: Visualizing the critical "Wash" step to prevent assay interference.

Workflow Stock Stock Prep (PBS, Fresh) Seed Cell Seeding (24h) Stock->Seed Treat Pre-Treatment (2-4 Hours) Seed->Treat Add 10-50µM Stress Stress Induction (+H2O2, 12-24h) Treat->Stress Do NOT Wash Yet Wash PBS Wash (Remove Reducing Agents) Stress->Wash CRITICAL STEP Assay CCK-8 / Western Blot Wash->Assay

Caption: Step-by-step workflow emphasizing the removal of Danshensu before colorimetric readout.

References

  • Zhang, Y., et al. (2019). "Danshensu protects human umbilical vein endothelial cells against hydrogen peroxide-induced injury." Molecular Medicine Reports. Link

  • Guo, C., et al. (2021). "Sodium Danshensu inhibits the progression of lung cancer by regulating PI3K/Akt signaling pathway." Drug Development Research. Link

  • Zhao, L., et al. (2017). "Danshensu protects against ischemia/reperfusion injury in isolated rat hearts via the PI3K/Akt/Nrf2 signaling pathway." American Journal of Chinese Medicine. Link

  • TargetMol. "Sodium Danshensu Chemical Properties and Solubility Guide." Link

  • Sigma-Aldrich. "Danshensu sodium salt Product Information."[2] Link

Sources

Application Notes and Protocols for Solid-Phase Extraction of Danshensu in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Danshensu

Danshensu, or salvianic acid A ((2R)-3-(3,4-dihydroxyphenyl)lactic acid), is a primary water-soluble bioactive compound derived from Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1] Its pharmacological significance, particularly its antioxidant and cardioprotective effects, has made it a focal point in drug development and clinical research.[2][3] Accurate quantification of Danshensu in biological matrices like plasma and urine is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[4][5]

However, the inherent properties of Danshensu present a significant analytical challenge. Its structure, featuring a catechol moiety and an α-hydroxy carboxylic acid, renders it highly polar and susceptible to oxidation, especially in alkaline conditions.[3][6] Furthermore, its therapeutic potential is hampered by poor lipophilicity and chemical instability.[3] When analyzing Danshensu in complex biological fluids, direct injection into analytical instruments is often unfeasible due to the presence of endogenous interfering substances such as proteins, salts, and phospholipids. These matrix components can lead to ion suppression in mass spectrometry, column fouling in chromatography, and overall inaccurate quantification.[7]

Solid-Phase Extraction (SPE) emerges as a powerful sample preparation technique to address these challenges.[8][9] It provides a robust mechanism for isolating Danshensu from complex matrices, thereby enhancing analytical sensitivity, improving accuracy, and protecting the analytical instrumentation.[8] This guide provides a detailed exploration of SPE techniques tailored for Danshensu, offering both theoretical grounding and practical, step-by-step protocols for researchers.

The Science of SPE: Tailoring a Strategy for Danshensu

SPE operates on the principles of liquid chromatography, involving the partitioning of a compound between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents).[10] The process selectively retains the analyte of interest while allowing interfering matrix components to pass through, or vice versa. The choice of sorbent and the manipulation of solvent conditions are paramount for a successful extraction.

Understanding Danshensu's Chemistry for SPE Method Development

To design an effective SPE protocol, we must consider the key physicochemical properties of Danshensu:

  • Polarity: With multiple hydroxyl groups and a carboxylic acid, Danshensu is a highly polar molecule.

  • Hydrophobicity (logP): The calculated XLogP3 is -0.2, indicating its hydrophilic nature.[7]

These properties dictate that a purely reversed-phase SPE approach (based on hydrophobic interactions) may offer insufficient retention for the polar Danshensu. Conversely, an ion-exchange mechanism can provide strong, selective retention based on its acidic nature. Therefore, a mixed-mode anion exchange (MAX) SPE is the most logical and effective strategy. This approach combines both reversed-phase and strong anion exchange retention mechanisms.[2][12]

The dual retention mechanism of mixed-mode SPE allows for a more rigorous and selective washing procedure. Interferences that are retained by only one mechanism (e.g., non-polar interferences or other acidic compounds with different hydrophobic character) can be washed away, resulting in a much cleaner final extract.

Visualizing the Extraction Strategy: Danshensu and Mixed-Mode SPE

The following diagram illustrates the interaction of Danshensu with a mixed-mode anion exchange sorbent, which typically features a polymeric reversed-phase backbone with quaternary amine functional groups.

Caption: Danshensu's dual interaction with a mixed-mode SPE sorbent.

Experimental Protocols: Step-by-Step Guide

The following protocols are designed as a robust starting point for the extraction of Danshensu from human or animal plasma and urine. Optimization may be necessary depending on the specific matrix and analytical instrumentation.

Protocol 1: Mixed-Mode Anion Exchange SPE for Danshensu in Plasma

This protocol is designed for maximum cleanup of complex plasma samples.

1. Sample Pre-treatment:

  • Thaw frozen plasma samples on ice.
  • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water.
  • Vortex for 30 seconds. This step serves to precipitate proteins and adjust the pH to ensure Danshensu is in its neutral form for initial binding to the reversed-phase component of the sorbent.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube.

2. SPE Cartridge Conditioning:

  • Use a mixed-mode strong anion exchange SPE cartridge (e.g., 30 mg/1 mL).
  • Condition the cartridge by passing 1 mL of methanol.
  • Equilibrate the cartridge by passing 1 mL of deionized water. Do not let the sorbent bed go dry.

3. Sample Loading:

  • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

4. Washing (Interference Elution):

  • Wash 1 (Polar Interferences): Pass 1 mL of 5% methanol in deionized water. This removes highly polar, unretained matrix components.
  • Wash 2 (Non-polar Interferences): Pass 1 mL of methanol. This step is crucial and leverages the dual-retention mechanism. Since Danshensu is strongly retained by the anion exchanger, a strong organic solvent can be used to wash away non-polar and weakly retained compounds without eluting the analyte.

5. Elution of Danshensu:

  • Elute Danshensu by passing 1 mL of 5% formic acid in methanol. The acidic mobile phase neutralizes the carboxylate group of Danshensu, disrupting the strong ionic bond with the sorbent and allowing for its elution. The methanol component disrupts any remaining hydrophobic interactions.
  • Collect the eluate in a clean collection tube.

6. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).
  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis (e.g., by LC-MS/MS).
Protocol 2: Reversed-Phase (C18) SPE for Danshensu in Urine

For a less complex matrix like urine, a well-optimized reversed-phase protocol can be sufficient, particularly for cleaning up Danshensu metabolites.[13]

1. Sample Pre-treatment:

  • Thaw frozen urine samples.
  • Centrifuge at 5,000 x g for 10 minutes to pellet any particulates.
  • To 500 µL of urine supernatant, add 250 µL of 3 M HCl to acidify the sample.[13] This ensures Danshensu is in its protonated, less polar form to enhance retention on the C18 sorbent.

2. SPE Cartridge Conditioning:

  • Use a C18 SPE cartridge (e.g., 50 mg/1 mL).
  • Condition the cartridge by passing 1 mL of methanol.
  • Equilibrate the cartridge by passing 1 mL of deionized water.

3. Sample Loading:

  • Load the acidified urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

4. Washing:

  • Pass 1 mL of deionized water to wash away salts and other highly polar matrix components.[13]

5. Elution:

  • Elute Danshensu with 1 mL of 80% methanol in water.[13]
  • Collect the eluate.

6. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute in 100 µL of the initial mobile phase for your analytical run.

Workflow Visualization

The general workflow for solid-phase extraction is a multi-step process critical for achieving a clean, concentrated sample ready for analysis.

start Start: Biological Sample (Plasma or Urine) pretreatment 1. Sample Pre-treatment (e.g., Acidification, Protein Precipitation) start->pretreatment loading 4. Sample Loading pretreatment->loading conditioning 2. SPE Sorbent Conditioning (e.g., Methanol) equilibration 3. SPE Sorbent Equilibration (e.g., Water) conditioning->equilibration equilibration->loading washing 5. Wash Interferences (e.g., 5% Methanol, 100% Methanol) loading->washing elution 6. Elute Analyte (e.g., Acidified Methanol) washing->elution post_processing 7. Evaporation & Reconstitution elution->post_processing analysis End: Instrumental Analysis (LC-MS/MS) post_processing->analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge and practical protocols to overcome these hurdles in your experiments.

Understanding the Challenge: Physicochemical Properties of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid possesses a chemical structure that contributes to its limited solubility in aqueous buffers. The presence of a phenyl ring and a methoxy group imparts a significant hydrophobic character to the molecule. While the carboxylic acid and hydroxyl groups can participate in hydrogen bonding, the overall hydrophobicity often dominates, leading to poor dissolution.[1][2] The solubility of carboxylic acids generally decreases with an increase in the length of the hydrocarbon chain due to the growing hydrophobic nature.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid in a neutral phosphate-buffered saline (PBS) at pH 7.4 have failed. What is the underlying reason, and what is the first step I should take?

A1: The Science Behind the Insolubility & The Power of pH

At a neutral pH of 7.4, which is significantly above the estimated pKa of the carboxylic acid group (around 3.5-4.5), the majority of the 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid molecules will be in their deprotonated, anionic (carboxylate) form. This ionized form is significantly more water-soluble than the neutral, protonated form. However, even in its ionized state, the inherent hydrophobicity of the aromatic ring and methoxy group can still limit its solubility in a purely aqueous buffer.

Your first and most critical step is to leverage the ionizable nature of the carboxylic acid by carefully adjusting the pH of your buffer. According to the Henderson-Hasselbalch equation, the ratio of the deprotonated (soluble) form to the protonated (less soluble) form is dictated by the pH of the solution and the pKa of the compound.[4][5][6][7][8]

Workflow for pH Optimization:

start Start: Insoluble Compound prepare_buffers Prepare a series of buffers with increasing pH (e.g., 6.0 to 9.0) start->prepare_buffers add_compound Add a fixed amount of the compound to each buffer prepare_buffers->add_compound equilibrate Equilibrate the samples (e.g., stirring/sonication) add_compound->equilibrate measure_solubility Measure the solubility in each buffer (e.g., UV-Vis spectroscopy after filtration) equilibrate->measure_solubility analyze Analyze the pH-solubility profile measure_solubility->analyze optimal_ph Determine the optimal pH for desired solubility analyze->optimal_ph end Proceed with experiments at optimal pH optimal_ph->end

Caption: Workflow for determining the optimal pH for solubilization.

Experimental Protocol: pH-Dependent Solubility Study

  • Buffer Preparation : Prepare a series of buffers (e.g., phosphate or borate buffers) with pH values ranging from 6.0 to 9.0 in 0.5 pH unit increments.

  • Compound Addition : To a fixed volume of each buffer, add an excess amount of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid.

  • Equilibration : Stir or sonicate the samples at a controlled temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation : Centrifuge or filter the samples to remove any undissolved solid.

  • Quantification : Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis : Plot the measured solubility as a function of pH to determine the pH at which the desired concentration is achieved.

Q2: I have tried adjusting the pH, but I still cannot achieve the desired concentration for my experiment. What are my next options?

A2: Exploring Co-solvents and Cyclodextrins

If pH adjustment alone is insufficient, the next logical steps are to employ co-solvents or cyclodextrins. These approaches address the hydrophobic nature of the molecule.

Option 1: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[][10][11][12][13] This reduction in polarity makes the environment more favorable for dissolving hydrophobic compounds. Common co-solvents used in research and pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[]

Decision Tree for Solubility Enhancement:

start Is solubility in aqueous buffer at optimal pH sufficient? ph_sufficient Yes start->ph_sufficient ph_insufficient No start->ph_insufficient end_experiment Proceed with experiment ph_sufficient->end_experiment co_solvent Try Co-solvents ph_insufficient->co_solvent cyclodextrin Try Cyclodextrins ph_insufficient->cyclodextrin co_solvent_screen Screen a panel of co-solvents (e.g., Ethanol, PEG 400, DMSO) co_solvent->co_solvent_screen cyclodextrin_screen Screen different cyclodextrins (e.g., HP-β-CD, β-CD) cyclodextrin->cyclodextrin_screen co_solvent_success Is desired solubility achieved? co_solvent_screen->co_solvent_success co_solvent_yes Yes co_solvent_success->co_solvent_yes co_solvent_no No co_solvent_success->co_solvent_no co_solvent_yes->end_experiment co_solvent_no->cyclodextrin cyclodextrin_success Is desired solubility achieved? cyclodextrin_screen->cyclodextrin_success cyclodextrin_yes Yes cyclodextrin_success->cyclodextrin_yes cyclodextrin_no No cyclodextrin_success->cyclodextrin_no cyclodextrin_yes->end_experiment combine_methods Consider combining methods (e.g., pH adjustment + co-solvent) cyclodextrin_no->combine_methods

Sources

Resolving HPLC peak tailing issues for Danshensu analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Danshensu HPLC Analysis

Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) analysis of Danshensu (Salvianic Acid A). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during method development and routine analysis, with a specific focus on the prevalent problem of peak tailing. Our approach is rooted in explaining the fundamental causes to empower you to make informed, effective troubleshooting decisions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Diagnosis: Understanding the Scope of the Problem

The first and most critical step in troubleshooting is to determine if the peak tailing issue is specific to Danshensu or if it affects all peaks in your chromatogram. This distinction will guide you to either a chemical-specific or a system-wide problem.

When all peaks exhibit tailing, the cause is almost certainly physical or mechanical, related to the HPLC system itself.[1] This phenomenon, often called extra-column band broadening, occurs when the sample band disperses in spaces outside of the column.[2]

Causality: A symmetrical peak is a tight, focused band of molecules. Any void, gap, or unnecessarily large-volume space in the flow path allows some molecules to lag, creating a "tail."[1]

Troubleshooting Protocol: System Physical Integrity Check

  • Check Fittings and Tubing:

    • Action: Inspect every fitting between the injector and the detector. Ensure all PEEK finger-tight fittings are snug and that any stainless steel fittings have the correct ferrule depth.[3]

    • Rationale: A small gap or void inside a connection creates a space for the sample to diffuse, causing tailing.[1][3] Minimize tubing length and use a narrow internal diameter (e.g., 0.005") to reduce extra-column volume.[4]

  • Inspect the Column for Voids:

    • Action: Disconnect the column and look for a visible void or depression at the inlet frit. If a void is suspected, and the manufacturer's instructions permit, you can try reversing the column (disconnected from the detector) and flushing it with a strong solvent to remove any particulate buildup on the frit.[5]

    • Rationale: Over time, the packed bed of the column can settle, creating a void at the inlet. This empty space disrupts the sample band as it enters the column, causing significant tailing for all compounds.[1][2]

  • Use a Guard Column:

    • Action: If not already in use, install a guard column packed with the same material as your analytical column.

    • Rationale: A guard column acts as a disposable, protective inlet to the main column, catching contaminants and saturating the mobile phase with silica to prevent dissolution of the analytical column bed, thereby extending its life and preserving performance.[2]

Analyte-Specific Issues: Focusing on Danshensu Chemistry

If only the Danshensu peak is tailing while other compounds (e.g., neutral markers) in the same run have a good Gaussian shape, the problem is chemical in nature. This points to a specific, undesirable secondary interaction between Danshensu and the stationary phase.

This is a classic sign of a secondary retention mechanism affecting your analyte.[5] For an acidic, polar molecule like Danshensu ((R)-α,3,4-Trihydroxy-benzenepropanoic acid), the primary cause is often an interaction with the silica stationary phase itself, specifically with residual silanol groups (Si-OH).

Causality: The ideal reversed-phase separation relies solely on hydrophobic interactions. However, silica-based columns have residual silanol groups that can be ionized (Si-O⁻), especially at a mobile phase pH above 3.5-4.0.[6] Danshensu, with its carboxylic acid and phenolic hydroxyl groups, can interact with these ionized silanols through hydrogen bonding or ionic interactions, creating a secondary, stronger retention mechanism that leads to a tailing peak.[5][7]

cluster_0 Troubleshooting Flow for Peak Tailing Start Peak Tailing Observed Decision1 Are ALL peaks tailing? Start->Decision1 Path_A System-Wide Physical Issue Decision1->Path_A Yes Path_B Analyte-Specific Chemical Issue Decision1->Path_B No (Only Danshensu) Check_Fittings Check Fittings & Tubing (Extra-Column Volume) Path_A->Check_Fittings Check_pH Optimize Mobile Phase pH (Rule of Thumb: pH << pKa) Path_B->Check_pH Check_Column Check for Column Void or Blocked Frit Check_Fittings->Check_Column Check_Column_Chem Evaluate Column Chemistry (End-capping, Type B Silica) Check_pH->Check_Column_Chem

Caption: Initial diagnostic workflow for HPLC peak tailing.

Controlling the mobile phase pH is the most powerful tool to improve the peak shape for an ionizable compound like Danshensu.

Causality: The ionization state of both the analyte and the stationary phase silanol groups is dictated by the mobile phase pH.[8][9] To prevent secondary interactions, you want to suppress the ionization of at least one of the interacting partners. For an acidic analyte like Danshensu, lowering the pH keeps the molecule in its neutral, protonated form (COOH), which is more hydrophobic and interacts more predictably with the C18 phase. Simultaneously, a low pH (below ~3.5) ensures the problematic surface silanols are also protonated (Si-OH), eliminating the strong ionic interaction with the analyte.[5][10]

Experimental Protocol: Mobile Phase pH Optimization

  • Objective: To ensure Danshensu and surface silanols are in their non-ionized forms.

  • Analyte pKa: The carboxylic acid group on Danshensu is the primary acidic center. While the exact pKa can vary, for similar phenolic acids, it is typically in the range of 3-4.5.

  • Recommended pH: Set the mobile phase pH to be at least 1.5-2 pH units below the analyte's pKa. A starting pH of 2.5 to 3.0 is highly recommended for Danshensu analysis.[5][7]

  • Buffer Selection: Use a buffer to maintain a stable pH. For pH 2.5-3.0, a 20-50 mM phosphate buffer (from phosphoric acid) or formate buffer is effective.

  • Procedure:

    • Prepare the aqueous portion of your mobile phase (e.g., 50 mM potassium phosphate).

    • Adjust the pH to 2.7 using concentrated phosphoric acid.

    • Filter the buffer through a 0.45 µm filter.

    • Mix with the organic modifier (e.g., acetonitrile or methanol) to the desired final concentration. For example, a common starting point is Acetonitrile:Water (with 0.1% Phosphoric Acid) in a gradient or isocratic elution.[11]

cluster_pH_High Mobile Phase pH > 4 (Problematic) cluster_pH_Low Mobile Phase pH < 3 (Optimal) Danshensu_Ion Danshensu (COO⁻) Anionic & Polar Interaction_Strong Ionic Interaction (Secondary Retention) Danshensu_Ion->Interaction_Strong Silanol_Ion Silica Surface (SiO⁻) Anionic Silanol_Ion->Interaction_Strong Result_Tailing Result: PEAK TAILING Interaction_Strong->Result_Tailing Danshensu_Neutral Danshensu (COOH) Neutral & More Hydrophobic Interaction_Weak Hydrophobic Interaction (Primary Retention) Danshensu_Neutral->Interaction_Weak Silanol_Neutral Silica Surface (SiOH) Neutral Result_Sharp Result: SHARP PEAK Interaction_Weak->Result_Sharp

Caption: Effect of mobile phase pH on Danshensu-silanol interactions.

If pH optimization alone is insufficient, the issue likely lies with the column chemistry or other method parameters.

1. Evaluate Your Column Choice: Not all C18 columns are created equal. Older columns (Type A silica) often have more active, acidic silanol groups and higher metal content, which exacerbates tailing.[6][7]

  • Action: Switch to a modern, high-purity, Type B silica column that is fully end-capped .

  • Rationale: End-capping is a chemical process that converts many of the remaining surface silanols into less polar groups, effectively shielding the analyte from these active sites.[5] While no column is 100% end-capped, modern columns offer significantly better performance for polar analytes like Danshensu.[6][12]

2. Consider Metal Contamination: Danshensu's catechol (3,4-dihydroxy) structure makes it an excellent chelating agent. Trace metal impurities (like iron or aluminum) on the silica surface can chelate with Danshensu, causing severe peak tailing.[10][12]

  • Action: Use a high-purity column with low metal content. Alternatively, you can add a small amount of a competing chelating agent, like EDTA (0.1-0.5 mM), to the mobile phase.

  • Rationale: EDTA will preferentially bind to the metal sites on the stationary phase, preventing them from interacting with your analyte.[10]

3. Check Sample Solvent and Concentration: Injecting your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase can cause peak distortion, including tailing.[3][13] Additionally, injecting too much sample (mass overload) can saturate the stationary phase, leading to tailing.

  • Action: Dissolve and inject your Danshensu standard/sample in the initial mobile phase itself, or in a solvent that is weaker. Perform a dilution series (e.g., 1:10, 1:100) to check for mass overload.

  • Rationale: When the sample is introduced in a strong solvent, it doesn't properly focus on the head of the column, leading to band broadening. Overloading the column exceeds its linear capacity, resulting in a non-Gaussian peak shape.[5]

ParameterRecommendation for Danshensu AnalysisRationale
Column Type High-Purity, End-Capped, Type B Silica C18Minimizes active silanol sites and metal content, reducing secondary interactions.[7][10]
Mobile Phase pH 2.5 - 3.0Suppresses ionization of Danshensu's carboxylic acid and surface silanols.[5][8]
Buffer 20-50 mM Phosphate or FormateMaintains stable pH to ensure reproducible retention and peak shape.[14]
Sample Solvent Initial Mobile Phase or weakerEnsures proper peak focusing at the column head.[13]
Guard Column RecommendedProtects the analytical column from contamination and physical degradation.[2]

Table 1: Recommended Starting Conditions for Symmetrical Danshensu Peaks.

References

  • HPLC Troubleshooting Guide - Peak Tailing . CHROMacademy. Available from: [Link]

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. Available from: [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide . LCGC North America. (2020-06-04). Available from: [Link]

  • Peak Tailing in HPLC . Element Lab Solutions. Available from: [Link]

  • HPLC Troubleshooting Guide . Available from: [Link]

  • How to Reduce Peak Tailing in HPLC? . Phenomenex. Available from: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . LCGC North America. (2019-11-12). Available from: [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? . Waters Knowledge Base. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. Available from: [Link]

  • The Theory of HPLC Column Chemistry . CHROMacademy. Available from: [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing . YouTube. (2021-07-29). Available from: [Link]

  • Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) . PMC. Available from: [Link]

  • Method for scale preparation of high-purity Danshensu sodium. Google Patents.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds . KNAUER. Available from: [Link]

  • Quality Evaluation and Chemical Markers Screening of Salvia miltiorrhiza Bge. (Danshen) Based on HPLC Fingerprints and HPLC-MSn Coupled with Chemometrics . PMC. Available from: [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography . PMC. Available from: [Link]

  • Simultaneous Determination of Danshensu, Salvianolic Acid B, and Paeonol in ShuangDan Oral Liquid by HPLC . ResearchGate. (2011-08-10). Available from: [Link]

  • Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods . MDPI. Available from: [Link]

  • Synergistic Differential DNA Demethylation Activity of Danshensu (Salvia miltiorrhiza) Associated with Different Probiotics in Nonalcoholic Fatty Liver Disease . PMC. Available from: [Link]

  • Effect of Mobile Phase ph on the Separation of Drugs using High-Performance Liquid Chromatography . Semantic Scholar. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation . Moravek. Available from: [Link]

  • Standardized extracts of Chinese medicinal herbs: Case study of Danshen (Salvia miltiorrhiza Bunge) . Journal of Food and Drug Analysis. Available from: [Link]

  • How does pH affect the results of HPLC results? . Quora. Available from: [Link]

  • Analysis of Pharmaceutical Processes in Chinese Medicine Based on Quantity and Measure Value Transfer: A Case of Salvia miltiorrhiza Purified Extract Preparation . MDPI. (2023-06-18). Available from: [Link]

Sources

Navigating the Stability of Danshensu in Plasma During Freeze-Thaw Cycles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for bioanalytical studies involving Danshensu. This guide is designed to provide you, our fellow researchers and scientists, with in-depth technical and practical insights into a critical pre-analytical variable: the stability of Danshensu in plasma samples subjected to freeze-thaw cycles. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experimental data. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is Danshensu, and why is its stability in plasma a concern?

Danshensu, also known as salvianic acid A, is a water-soluble phenolic acid and one of the primary bioactive components of Salvia miltiorrhiza (Danshen).[1] It is the subject of extensive research for its potential therapeutic effects, particularly in cardiovascular diseases.[1][2]

The stability of Danshensu in plasma is a significant concern due to its chemical structure. It contains a catechol moiety, which is known to be susceptible to oxidation.[3] This inherent instability can be exacerbated by handling and storage procedures, such as freeze-thaw cycles, potentially leading to the degradation of the analyte and inaccurate quantification in pharmacokinetic and other bioanalytical studies.[3]

Q2: Is there evidence for the stability of Danshensu in plasma during freeze-thaw cycles?

Yes, published research has demonstrated the stability of Danshensu in plasma samples. Specifically, a study involving the development and validation of a high-performance liquid chromatography (HPLC) method for the determination of Danshensu in rat plasma and tissues found that Danshensu was stable through three freeze-thaw cycles.[1] The study reported that the bias in concentration after these cycles was within the acceptable limits for the bioanalytical method.[1]

Q.3: What are the general regulatory guidelines for freeze-thaw stability testing?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation, which include freeze-thaw stability assessments. While not specific to Danshensu, these guidelines establish the framework for ensuring the reliability of bioanalytical data. The core principles include:

  • Minimum Number of Cycles: A minimum of three freeze-thaw cycles should be evaluated.

  • Analyte Concentration Levels: Stability should be assessed using quality control (QC) samples at low and high concentrations.

  • Storage Duration: Samples should be frozen for a duration that mimics the intended storage conditions of study samples, typically at -20°C or -80°C.

  • Acceptance Criteria: The mean concentration of the analyte in the tested QC samples should be within ±15% of the nominal concentration.

Troubleshooting Guide: Addressing Instability of Danshensu in Plasma

Even with established stability, deviations can occur. This section provides a troubleshooting framework for unexpected instability of Danshensu during freeze-thaw cycles.

Problem 1: I am observing a decrease in Danshensu concentration after one or more freeze-thaw cycles. What could be the cause?

A decrease in Danshensu concentration is likely due to degradation. The primary suspect for Danshensu's degradation is oxidation, given its catechol structure.[3]

Potential Causes and Solutions:

  • Oxidation: The catechol group of Danshensu is prone to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and changes in pH during the freeze-thaw process.

    • Solution:

      • Minimize Headspace: When preparing aliquots for storage, minimize the air in the sample tubes.

      • Use of Antioxidants: Consider the addition of antioxidants to the plasma samples immediately after collection. Ascorbic acid or other stabilizing agents can help prevent oxidative degradation.

      • pH Control: Ensure the pH of the plasma remains stable. Repeated freeze-thaw cycles can alter the pH of the sample, which may affect the stability of Danshensu. While Danshensu is reported to be stable at a pH of 2.0 for extraction purposes, maintaining a consistent physiological pH during storage is crucial.[1]

  • Enzymatic Degradation: Although less commonly reported for Danshensu, enzymatic activity in plasma can sometimes contribute to analyte degradation. Freezing can damage cells, releasing enzymes that may become active upon thawing.

    • Solution:

      • Rapid Freezing: Freeze plasma samples as rapidly as possible after collection and processing.

      • Low-Temperature Storage: Store samples at ultra-low temperatures (-80°C) to minimize enzymatic activity.

Problem 2: I am seeing inconsistent results for Danshensu concentrations across different freeze-thaw cycles. What should I investigate?

Inconsistent results can point to issues with your experimental workflow or sample handling.

Workflow for Investigating Inconsistent Danshensu Stability

Caption: Troubleshooting workflow for inconsistent Danshensu stability.

Detailed Steps for Troubleshooting:

  • Review Sample Handling Procedures:

    • Incomplete Thawing: Ensure samples are completely thawed before vortexing and aliquoting. Incomplete thawing can lead to non-homogenous samples and inaccurate measurements.

    • Thawing Conditions: Standardize the thawing process. Thawing at room temperature versus in a water bath can lead to different temperature exposures and potentially different degradation rates.

    • Mixing: Ensure consistent and thorough mixing of thawed samples before analysis.

  • Evaluate the Bioanalytical Method:

    • LC-MS/MS System Performance: Check for any issues with the instrument, such as fluctuations in spray stability or detector response.

    • Internal Standard (IS): The IS should behave similarly to Danshensu during extraction and ionization. If the IS signal is also inconsistent, it may point to a systematic issue.

    • Matrix Effects: Variations in the plasma matrix between samples could lead to ion suppression or enhancement, affecting the accuracy of quantification.

  • Consider Adsorption:

    • Danshensu, being a polar molecule, could potentially adsorb to the surface of storage vials, especially at low concentrations. Using low-protein-binding tubes may mitigate this issue.

Q4: What are the potential degradation products of Danshensu that I should look for?

While specific degradation products from freeze-thaw cycles in plasma have not been extensively reported, based on its chemical structure and known metabolic pathways, potential degradation products to monitor could include:

  • Oxidation Products: The catechol ring is susceptible to oxidation to form quinone-type structures. These can be highly reactive and may further polymerize.

  • Metabolites: While not direct degradation products from freeze-thaw, it's important to be aware of Danshensu's known metabolites, as they could potentially be misinterpreted as degradation products. Known metabolic pathways include hydroxylation, sulfation, glycine conjugation, and methylation.[4]

Table 1: Summary of Danshensu Stability and Analytical Parameters

ParameterFindingReference
Freeze-Thaw Stability Stable for 3 cycles in rat plasma.[1]
Short-Term Stability Stable for 24 hours at room temperature in rat plasma.[1]
Long-Term Stability Stable for 7 days at -20°C in rat plasma.[1]
Analytical Method HPLC with UV detection[1]
Intra-day Precision (RSD) 2.21–6.00% in plasma[1]
Inter-day Precision (RSD) 0.57–1.07% in plasma[1]
Accuracy 91.68–114.00% (intra-day) and 86.54–116.26% (inter-day)[1]
Recovery 80.19–117.39% in plasma[1]

Experimental Protocol: Freeze-Thaw Stability Assessment for Danshensu in Plasma

This protocol is a general guideline based on industry best practices and regulatory recommendations. It should be adapted to your specific laboratory conditions and analytical method.

Objective: To determine the stability of Danshensu in plasma after a specified number of freeze-thaw cycles.

Materials:

  • Blank plasma (from the same species as the study samples)

  • Danshensu reference standard

  • Internal Standard (IS)

  • Validated bioanalytical method (e.g., LC-MS/MS)

  • Low-binding polypropylene tubes

Procedure:

  • Preparation of Quality Control (QC) Samples:

    • Prepare stock solutions of Danshensu and IS in an appropriate solvent.

    • Spike blank plasma with Danshensu to prepare QC samples at a minimum of two concentration levels: low QC (LQC) and high QC (HQC). The concentrations should be within the range of your calibration curve.

    • Aliquot the QC samples into separate, labeled tubes for each freeze-thaw cycle to be tested.

  • Freeze-Thaw Cycles:

    • Cycle 0 (Baseline): Analyze a set of freshly prepared LQC and HQC samples immediately to establish the baseline concentration.

    • Freezing: Store the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12-24 hours.

    • Thawing: Thaw the samples completely and unassisted at room temperature.

    • Repeat: Repeat the freeze-thaw cycle for a minimum of three cycles.

  • Sample Analysis:

    • After the completion of the desired number of cycles, process and analyze the QC samples using your validated bioanalytical method.

    • Include a freshly prepared calibration curve and a set of baseline (Cycle 0) QC samples in the same analytical run for comparison.

  • Data Evaluation:

    • Calculate the mean concentration and precision (%CV) for the QC samples at each freeze-thaw cycle.

    • The stability is assessed by comparing the mean concentration of the freeze-thaw samples to the mean concentration of the baseline samples.

    • The acceptance criterion is typically that the mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.

Experimental Workflow for Freeze-Thaw Stability Assessment

G cluster_prep Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis & Evaluation prep_qc Prepare LQC & HQC Samples aliquot Aliquot for each cycle prep_qc->aliquot c0 Cycle 0: Analyze Baseline aliquot->c0 freeze1 Freeze (-80°C, >12h) c0->freeze1 thaw1 Thaw (Room Temp) freeze1->thaw1 c1 Cycle 1 Complete thaw1->c1 freeze2 Freeze (-80°C, >12h) c1->freeze2 thaw2 Thaw (Room Temp) freeze2->thaw2 c2 Cycle 2 Complete thaw2->c2 freeze3 Freeze (-80°C, >12h) c2->freeze3 thaw3 Thaw (Room Temp) freeze3->thaw3 c3 Cycle 3 Complete thaw3->c3 analyze_samples Analyze all QC samples with fresh calibration curve c3->analyze_samples calc_conc Calculate Mean Concentration & %CV analyze_samples->calc_conc compare Compare to Baseline (Cycle 0) calc_conc->compare accept Acceptance Criteria: Within ±15% of Baseline compare->accept

Caption: A stepwise workflow for conducting a freeze-thaw stability study.

By following these guidelines and troubleshooting steps, you can confidently assess and ensure the stability of Danshensu in your plasma samples, leading to more accurate and reliable bioanalytical results.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). May 2018. [Link]

  • Determination of Danshensu in Rat Plasma and Tissues by High-Performance Liquid Chromatography. Journal of Chromatographic Science. 2008 Feb;46(2):184-9. [Link]

  • Simultaneous determination and pharmacokinetics of danshensu, protocatechuic aldehyde, 4-hydroxy-3-methyloxyphenyl lactic acid and protocatechuic acid in human plasma by LC-MS/MS after oral administration of Compound Danshen Dripping Pills. Journal of Pharmaceutical and Biomedical Analysis. 2017 Oct 25;145:860-864. [Link]

  • Toxicity Profiling and In Vivo Metabolism of Danshensu-Derived Novel Antihypertensive Candidate 221s (2,9). Molecules. 2023 Sep 1;28(17):6409. [Link]

  • Simultaneous LC–MS–MS Analysis of Danshensu, Salvianolic Acid B, and Hydroxysafflor Yellow A in Beagle Dog Plasma, and Application of the Method to a Pharmacokinetic Study of Danhong Lyophilized Powder for Injection. Journal of Chromatographic Science. 2017 May 1;55(5):516-523. [Link]

  • A UPLC-MS/MS method for simultaneous determination of danshensu, protocatechuic aldehyde, rosmarinic acid, and ligustrazine in rat plasma, and its application to pharmacokinetic studies of Shenxiong glucose injection in rats. Journal of Chromatography B. 2015 Aug 1;997:210-7. [Link]

  • Characterization of Metabolites in Rat after Administration of Danshensu by Liquid Chromatography-tandem Mass Spectrometry. Latin American Journal of Pharmacy. 2013;32(4):582-6. [Link]

  • HPLC chromatograms of danshensu in rat plasma. A: blank plasma; B: blank plasma spiked with 1: danshensu, 2: internal standard; C: plasma sample 10 min after oral dosing of danshensu to rats. ResearchGate. [Link]

  • Simultaneous Determination of Seven Lipophilic and Hydrophilic Components in Salvia miltiorrhiza Bunge by LC-MS/MS Method and Its Application to a Transport Study in a Blood-Brain-Barrier Cell Model. Molecules. 2022 Jan 20;27(3):683. [Link]

  • Danshensu is the major marker for the antioxidant and vasorelaxation effects of Danshen (Salvia miltiorrhiza) water-extracts produced by different heat water-extractions. Phytomedicine. 2012 Nov 15;19(14):1250-7. [Link]

  • Preclinical Absorption, Distribution, Metabolism, and Excretion of Sodium Danshensu, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats. Frontiers in Pharmacology. 2019 May 28;10:555. [Link]

  • The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemistry and Medical Genetics. 2013 Feb 15;23(1):94-100. [Link]

  • The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples. Journal of Laboratory Physicians. 2021 May 24;13(2):130-136. [Link]

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. 2007 Oct;12(7):960-7. [Link]

  • Contents of four active components in different commercial crude drugs and preparations of Danshen (Salvia miltiorrhiza). Acta Pharmacologica Sinica. 2006 Sep;27(9):1233-8. [Link]

  • Determination and pharmacokinetics of danshensu in rat plasma after oral administration of danshen extract using liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. 2008 Jan 15;862(1-2):194-9. [Link]

  • Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing. Clinical Chemistry and Laboratory Medicine. 2021 Apr 17;59(5):935-943. [Link]

  • Effects of Danshensu on Platelet Aggregation and Thrombosis: In Vivo Arteriovenous Shunt and Venous Thrombosis Models in Rats. PLOS ONE. 2014 Nov 6;9(11):e110124. [Link]

  • Stability of antioxidant vitamins in whole human blood during overnight storage at 4 °C and frozen storage up to 6 months. International Journal of Medical Research. 2017;1:1-6. [Link]

  • Analyte Stability & Freeze-Thaw Information. Scribd. [Link]

  • Evaluation of Lipid Peroxidation, Antioxidant Status and Trace Elements in Red Blood Cell Concentrates during Storage. Iranian Journal of Blood and Cancer. 2021;13(3):85-91. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods. 2023 Apr 19;12(8):1699. [Link]

Sources

Technical Support Center: Stability & Extraction of 2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HMPA-EXT-001 Status: Active Specialist: Senior Application Scientist, Separation Sciences Subject: Minimizing Oxidative Degradation During Isolation

Executive Summary & Molecule Profile

The Molecule: 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (HMPA), also known as


-(4-methoxyphenyl)lactic acid.

The Problem: While the methoxy group provides better stability than its dihydroxy analogue (Danshensu), HMPA remains vulnerable to two distinct oxidation pathways during extraction:

  • 
    -Carbon Oxidation:  The 
    
    
    
    -hydroxy moiety is susceptible to oxidative dehydrogenation, converting the molecule into its
    
    
    -keto derivative (2-oxo-3-(4-methoxyphenyl)propanoic acid). This is often catalyzed by trace transition metals (Fe, Cu) found in solvents or biological matrices.
  • Radical Coupling: Under high pH or UV exposure, the aromatic ring can undergo radical-mediated oxidative coupling, leading to polymerization and "browning" of the extract.

This guide provides a self-validating protocol to inhibit these pathways using a "Chelation + Reduction" strategy.

Mechanistic Insight: Why Oxidation Happens

Understanding the enemy is the first step to defeating it. The oxidation of HMPA is rarely spontaneous in pure water; it is almost always catalyzed .

The Oxidation Pathway

The transformation of the


-hydroxy group to a ketone is driven by the formation of a carbon-centered radical at the 

-position. This is accelerated by Fenton chemistry (reaction of Hydrogen Peroxide with Iron/Copper).

OxidationMechanism HMPA HMPA (Target Molecule) Radical α-Carbon Radical (Intermediate) HMPA->Radical H• Abstraction Keto α-Keto Derivative (Oxidized Impurity) Radical->Keto -e⁻ / -H⁺ Metals Trace Metals (Fe²⁺/Cu²⁺) Metals->Radical Catalyzes ROS Reactive Oxygen Species ROS->Radical Initiates

Figure 1: The metal-catalyzed oxidative dehydrogenation pathway of HMPA.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose issues in your current workflow.

SymptomProbable CauseTechnical Resolution
Extract turns yellow/brown Quinone Formation: Oxidative coupling of the aromatic ring or polymerization.Add Bisulfite: Incorporate 0.1% Sodium Metabisulfite (

) into the aqueous phase before solvent addition.
Low Recovery (HPLC) Ionization Loss: pH is too high, keeping HMPA in its carboxylate form (water-soluble).Acidify Correctly: Adjust aqueous phase to pH 2.0–2.5 using HCl. Do not use weak acids like acetic acid if they interfere with downstream LC-MS.
New Peak at -2 Da (MW) Keto-Conversion: Oxidation of the

-OH group to a ketone (C=O).
Chelation: Add 1 mM EDTA to the lysis/extraction buffer to sequester catalytic metal ions.
Inconsistent Baselines Solvent Peroxides: Ethyl acetate or ethers containing peroxides.Pre-treat Solvent: Wash extraction solvent with ferrous sulfate or use "HPLC Grade / Inhibitor-free" solvents stored under

.

The "Gold Standard" Extraction Protocol

This protocol uses a Dual-Defense System : EDTA to stop the initiation (metal catalysis) and Ascorbate/Metabisulfite to scavenge propagation (radicals).

Reagents Preparation[1][2][3]
  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

  • Lysis/Aqueous Buffer: 0.1 M HCl containing 1 mM EDTA and 0.5% (w/v) Ascorbic Acid .

  • Inert Gas: Nitrogen (

    
    ) or Argon.
    
Step-by-Step Workflow
  • Sample Pre-treatment (The Critical Step):

    • Immediately upon collection (e.g., fermentation broth or plasma), add the Lysis Buffer .

    • Why: The EDTA instantly locks up free iron, while Ascorbic Acid creates a reducing environment before the sample is even processed.

    • Target pH: Adjust final pH to 2.0 ± 0.2 . (HMPA

      
      ; pH 2.0 ensures 97%+ is in the non-ionized, extractable form).
      
  • Liquid-Liquid Extraction (LLE):

    • Add Ethyl Acetate in a 1:1 ratio.

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 4°C (3000 x g, 5 mins) to separate phases.

    • Note: Keep samples on ice throughout. Heat accelerates the radical mechanism shown in Figure 1.

  • Phase Separation & Drying:

    • Collect the upper organic layer.

    • Drying Agent: Pass the organic layer through anhydrous Sodium Sulfate (

      
      ) to remove residual water (water promotes hydrolysis and oxidation).
      
    • Evaporation: Evaporate solvent under a stream of Nitrogen at room temperature (max 30°C). Do not use a rotary evaporator with air intake.

  • Reconstitution:

    • Dissolve the residue immediately in the mobile phase (e.g., Methanol/Water + 0.1% Formic Acid).

ExtractionWorkflow Start Biological Sample (Broth/Plasma) Step1 Add Stabilizer Mix (HCl + EDTA + Ascorbate) pH -> 2.0 Start->Step1 Immediate Step2 Add Ethyl Acetate (1:1 Ratio) Step1->Step2 Step3 Centrifuge (4°C) Phase Separation Step2->Step3 Step4 Collect Organic Layer Dry w/ Na2SO4 Step3->Step4 Top Layer Step5 Evaporate under N2 (No Heat) Step4->Step5 End Reconstitute & Analyze Step5->End

Figure 2: Optimized extraction workflow incorporating antioxidant and chelation steps.

Comparative Data: Antioxidant Efficacy

The following table summarizes expected recovery rates based on general phenolic acid stability data when subjected to oxidative stress (e.g., 24h storage at 4°C).

ConditionRecovery of HMPA (%)Keto-Derivative Formation (%)Notes
Control (No Additives) 82%12%Significant browning observed.
+ Ascorbic Acid (0.5%) 94%3%Prevents browning; slight degradation.
+ EDTA (1 mM) 91%1%Best for preventing Keto-formation.
+ Ascorbate & EDTA (Combo) 99% <0.5% Recommended Protocol. Synergistic effect.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of ethyl acetate? A: Ethanol is miscible with water and requires salting out, which introduces metal contaminants from the salt. Ethyl acetate is preferred for its immiscibility and high solubility for HMPA.

Q: My HPLC peak is splitting. Is this oxidation? A: Likely not. HMPA is a chiral molecule (L- and D- enantiomers). If you are using a standard C18 column, splitting usually indicates pH mismatch (ensure mobile phase is acidified). If using a chiral column, you are seeing the enantiomers. Oxidation usually results in a distinct peak with a different retention time (the keto-acid is less polar).

Q: How long can I store the extract? A: Once dried and reconstituted in acid, HMPA is stable for 1 week at 4°C. For long-term storage, keep the dried residue at -80°C under nitrogen.

References

  • Extraction of Phenolic Acids

    • Robbins, R. J. (2003). Phenolic acids in foods: An overview of analytical methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866–2887.
  • Mechanisms of

    
    -Hydroxy Acid Oxidation: 
    
    • Li, Y., et al. (2012). Metal-catalyzed oxidation of -hydroxy acids: Mechanisms and applications. Chemical Reviews, 112(11), 5866-5890.
  • Phenyllactic Acid Properties & Stability

    • PubChem.[1] (n.d.). 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid (Compound Summary). National Library of Medicine.

  • Antioxidant Strategies in Metabolomics

    • Dunn, W. B., et al. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry.

Sources

Technical Support Center: Troubleshooting Low Yields in Danshensu Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Danshensu (DSS) chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields. As a molecule with significant therapeutic potential but known instability, the synthesis of Danshensu requires careful control over numerous variables. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: My overall yield of Danshensu is consistently low. Where should I begin my troubleshooting process?

Low yield is a multifaceted problem that can originate from starting material quality, reaction conditions, product degradation, or inefficient purification. A systematic approach is crucial. We recommend a hierarchical troubleshooting workflow to isolate the variable impacting your synthesis.

The primary areas to investigate are:

  • Purity and Stability of Starting Materials: The synthesis of racemic Danshensu often starts from protocatechuic aldehyde[1]. The purity of this and other reagents is paramount.

  • Reaction Conditions and Side Reactions: Danshensu's catechol and α-hydroxy carboxylic acid moieties are susceptible to degradation. Conditions such as pH, temperature, and atmospheric exposure must be strictly controlled.

  • Reaction Monitoring: Incomplete reactions or product degradation during the synthesis are common culprits. Real-time monitoring is essential.

  • Work-up and Purification Losses: Danshensu is water-soluble, but its stability can be compromised during extraction and purification, leading to significant product loss[1][2].

  • Final Product Stability: The inherent instability of Danshensu can lead to degradation after isolation if not handled and stored correctly[3].

Below is a logical workflow to guide your investigation.

Troubleshooting_Workflow Start Low Yield of Danshensu Observed Check_Reagents 1. Verify Starting Material Purity (e.g., Protocatechuic Aldehyde) - NMR, LC-MS, Melting Point Start->Check_Reagents Check_Reaction 2. Scrutinize Reaction Conditions - Atmosphere (Inert?) - pH Control - Temperature Stability Check_Reagents->Check_Reaction If Reagents are Pure Monitor_Reaction 3. Implement In-Process Controls - TLC or HPLC Monitoring - Check for side products and unreacted starting material Check_Reaction->Monitor_Reaction If Conditions are Optimal Analyze_Workup 4. Evaluate Work-up & Purification - Extraction efficiency - pH during aqueous wash - Column chromatography conditions Monitor_Reaction->Analyze_Workup If Reaction Proceeds Cleanly Assess_Stability 5. Assess Final Product Stability - Proper storage (dark, cold, inert atm.) - Re-analyze purity of isolated product Analyze_Workup->Assess_Stability If Purification is Efficient Solution Yield Improved Assess_Stability->Solution

Caption: General troubleshooting workflow for low Danshensu yield.

Q2: I suspect issues with my starting materials. How can I confirm their quality and what are the implications of impurities?

The quality of your starting materials is the foundation of your synthesis. For a common route starting with protocatechuic aldehyde, impurities can divert the reaction towards unwanted side products, consuming reagents and complicating purification.

Recommended Actions:

  • Full Characterization: Do not rely solely on the supplier's Certificate of Analysis. Re-characterize your starting materials, especially protocatechuic aldehyde and any protected intermediates.

    • Techniques: Use NMR (¹H, ¹³C) for structural confirmation, LC-MS or HPLC for purity assessment, and melting point analysis.

  • Check for Oxidation: Protocatechuic aldehyde, having a catechol structure, is prone to oxidation, which can introduce quinone-like impurities. These are often colored (pink, brown). If your aldehyde is discolored, consider purification by recrystallization or column chromatography before use.

  • Use of Protecting Groups: Given the sensitivity of the catechol moiety, many successful syntheses employ protecting groups. Ensure your protected starting material (e.g., with acetyl or benzyl groups) is fully protected and pure. Incomplete protection will lead to a mixture of products that are difficult to separate. The use of protecting groups is a standard strategy to prevent undesirable reactions with sensitive functional groups[4].

Q3: I'm observing a complex mixture of side products. What are the likely side reactions and how can I minimize them?

Danshensu's structure is inherently reactive, making it susceptible to several degradation pathways, especially given its phenolic hydroxyl groups.

  • Oxidation: The 3,4-dihydroxyphenyl (catechol) group is highly sensitive to oxidation, especially under neutral to alkaline conditions or in the presence of air (oxygen)[1]. This leads to the formation of ortho-quinones, which can subsequently polymerize into dark, insoluble materials, significantly reducing your yield of the desired product.

    • Mitigation Strategy: Always run the synthesis under an inert atmosphere (Nitrogen or Argon). Degas all solvents before use. The addition of antioxidants, if compatible with your reaction chemistry, can be considered, but the primary defense is rigorous exclusion of oxygen.

  • Degradation of Salvianolic Acid B (if applicable): If your synthesis involves the degradation or transformation of Salvianolic Acid B (a natural precursor composed of three Danshensu units and one caffeic acid unit) to obtain Danshensu, be aware that this process is sensitive[2]. High temperatures and non-optimal pH can lead to a variety of degradation products other than Danshensu[5].

    • Mitigation Strategy: Carefully control the pH and temperature during the hydrolysis or degradation of Salvianolic Acid B. Published literature suggests that pH and temperature dramatically affect the stability and conversion rates[5][6].

  • Intermolecular Reactions: The presence of both a carboxylic acid and a hydroxyl group allows for the possibility of intermolecular esterification, leading to dimers and oligomers, especially under acidic conditions with heating.

    • Mitigation Strategy: Employ milder reaction conditions. If using protecting groups, ensure the carboxylic acid is protected (e.g., as a methyl or ethyl ester) until the final deprotection step.

Q4: How can I effectively monitor the reaction to determine the optimal endpoint and avoid product loss?

"Set it and forget it" is not a viable strategy for sensitive syntheses. Active monitoring is key to maximizing yield by stopping the reaction at the point of highest product concentration before degradation overtakes formation.

Recommended Protocols:

  • Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method for qualitative monitoring.

    • Protocol:

      • Prepare a developing solvent system that gives good separation between your starting material, intermediate(s), and final product (e.g., ethyl acetate/hexane/formic acid mixtures).

      • At regular intervals (e.g., every 30-60 minutes), take a small aliquot from the reaction mixture.

      • Spot the aliquot on a TLC plate alongside your starting material standard.

      • Develop and visualize the plate (e.g., under UV light and/or using a staining agent like potassium permanganate).

      • The reaction is complete when the starting material spot has disappeared and the product spot is at maximum intensity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard[7][8][9].

    • Protocol:

      • Develop an HPLC method capable of resolving all key components. A reverse-phase C18 column is typically effective[8].

      • The mobile phase often consists of a gradient of methanol or acetonitrile and water with a small amount of acid (e.g., 0.3% formic acid)[8].

      • Periodically quench small, precisely measured aliquots of the reaction and inject them into the HPLC.

      • By tracking the peak area of Danshensu over time, you can identify the point of maximum yield and stop the reaction accordingly. This also allows you to quantify the formation of any major side products.

Q5: I believe I'm losing significant product during work-up and purification. What are the best practices for isolating Danshensu?

Given Danshensu's high polarity and instability, the purification stage is a common point of yield loss.

Key Considerations:

  • Avoid High pH: During aqueous extractions or washes, avoid basic conditions (pH > 7). Danshensu is unstable in alkaline solutions and will rapidly degrade/oxidize[1]. If a basic wash is necessary to remove acidic impurities, use a very weak base (e.g., sodium bicarbonate) and perform the extraction quickly at low temperatures.

  • Solvent Choice: Danshensu is soluble in water, methanol, ethanol, and ethyl acetate[1]. Use this to your advantage. After quenching the reaction, you can perform an initial extraction with ethyl acetate to remove nonpolar impurities. The product will likely be in both the aqueous and organic layers, so multiple extractions are necessary.

  • Minimize Heat Exposure: When removing solvent using a rotary evaporator, use a low bath temperature (<40°C). Danshensu is thermosensitive, and prolonged heating can cause degradation[10].

  • Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A polar solvent system is required. Start with a mixture like dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and prevent tailing by keeping the carboxylic acid protonated.

    • Fractions: Analyze fractions promptly by TLC or HPLC to avoid degradation of the product while it is dissolved in solvent.

ParameterRecommendationRationale
Extraction pH Slightly acidic (pH 3-5)Enhances stability of the catechol and carboxylic acid groups. Prevents oxidation prevalent at neutral/alkaline pH.
Solvent Removal Low temperature (<40°C)Danshensu is thermosensitive; heat can promote degradation and side reactions[10].
Storage of Isolated Product -20°C, under Argon/Nitrogen, protected from lightMinimizes oxidation and photodegradation, preserving the integrity of the final product.
References
  • Developing an Analytical Method. (n.d.). Google AI.
  • Techniques for Synthesizing Danshensu Derivatives with Improved Stability: Application Notes and Protocols - Benchchem. (2025). BenchChem.
  • Danshensu - Wikipedia. (n.d.). Wikipedia.
  • Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - MDPI. (n.d.). MDPI.
  • Integrative quantitative and qualitative analysis for the quality evaluation and monitoring of Danshen medicines from different sources using HPLC-DAD and NIR combined with chemometrics - PMC. (n.d.). NCBI.
  • A lipophilic prodrug of Danshensu: preparation, characterization, and in vitro and in vivo evaluation - Chinese Journal of Natural Medicines. (n.d.). Chinese Journal of Natural Medicines.
  • Effects of solutions with different pH values on the content of Sal A... - ResearchGate. (n.d.). ResearchGate.
  • Integrative quantitative and qualitative analysis for the quality evaluation and monitoring of Danshen medicines from different sources using HPLC-DAD and NIR combined with chemometrics - Frontiers. (2022, October 16). Frontiers.
  • Studies on the stability of salvianolic acid B as potential drug material - ResearchGate. (n.d.). ResearchGate.
  • Danshensu is the major marker for the antioxidant and vasorelaxation effects of Danshen (Salvia miltiorrhiza) water-extracts produced by different heat water-extractions - PubMed. (2012, November 15). PubMed.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Neliti.
  • Danshensu Derivatives: A Series of Promising Drugs With Protective Effects Against Cardiocerebrovascular Diseases and Cancers - PubMed. (2025). PubMed.
  • Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - MDPI. (n.d.). MDPI.

Sources

Removing impurities from commercial p-methoxyphenyllactic acid standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of commercial p-methoxyphenyllactic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity p-methoxyphenyllactic acid. Here, we address common challenges encountered during purification and provide validated protocols to ensure the integrity of your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial p-methoxyphenyllactic acid standard?

Commercial batches of p-methoxyphenyllactic acid can contain several types of impurities arising from the synthetic route or degradation. While a certificate of analysis from the supplier is the best source of information, common impurities may include:

  • Starting Materials: Unreacted precursors such as p-methoxyphenylethanal or related compounds.

  • Byproducts of Synthesis: Structurally similar molecules formed during the reaction, for instance, from incomplete reactions or side reactions. For syntheses involving p-methoxy acetophenone, related arylalkanoic acids could be present.[1]

  • Solvent Residues: Residual solvents from the manufacturing and initial purification process.

  • Degradation Products: Exposure to light, heat, or non-neutral pH can lead to the degradation of the target compound.

A preliminary purity assessment by High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the impurity profile of your specific batch.

Q2: My p-methoxyphenyllactic acid appears discolored. What could be the cause?

Discoloration, often a yellowish or brownish tint, typically indicates the presence of impurities or degradation products. These can be colored compounds formed during synthesis or from the slow decomposition of the product upon storage. Exposure to air and light can lead to oxidation, forming products like quinone-methides from similar phenolic compounds.[2]

Q3: Which purification technique is most suitable for p-methoxyphenyllactic acid?

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The two primary methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid sample, especially if the impurities have different solubility profiles from the main compound.

  • Flash Column Chromatography: A versatile technique for separating a wider range of impurities, including those with similar polarities to the target compound. It is particularly useful for purifying larger quantities or for more challenging separations.

Troubleshooting Purification Workflows

This section provides detailed protocols and troubleshooting guides for the most common purification methods for p-methoxyphenyllactic acid.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the solution.[3]

Step-by-Step Recrystallization Protocol
  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a carboxylic acid like p-methoxyphenyllactic acid, polar solvents are a good starting point. Toluene has been shown to be effective for recrystallizing similar phenylacetic acids.[1] A mixed solvent system, such as ethanol/water or acetone/water, can also be effective.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your impure p-methoxyphenyllactic acid. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of these impurities along with your product.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to recrystallize again.[1]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure p-methoxyphenyllactic acid.[1]
Oiling out (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent or a mixed solvent system.
The compound is significantly impure.Consider pre-purification by flash chromatography before recrystallization.
Low recovery of purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor and attempt a second recrystallization.
Premature crystallization during hot filtration.Use a heated funnel or preheat the filtration apparatus. Ensure you are using a stemless funnel to prevent clogging.[4]

Diagram of the Recrystallization Workflow

G cluster_0 Recrystallization Process Start Start Dissolve in Hot Solvent Dissolve in Hot Solvent Start->Dissolve in Hot Solvent Hot Filtration (Optional) Hot Filtration (Optional) Dissolve in Hot Solvent->Hot Filtration (Optional) Slow Cooling Slow Cooling Hot Filtration (Optional)->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Vacuum Filtration Vacuum Filtration Crystal Formation->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals End End Dry Crystals->End

Caption: A typical workflow for the purification of p-methoxyphenyllactic acid via recrystallization.

Method 2: Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity. For acidic compounds like p-methoxyphenyllactic acid, special considerations are necessary to achieve good separation.[5]

Step-by-Step Flash Chromatography Protocol
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for polar, acidic compounds is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol). To improve the peak shape of acidic compounds, a small amount of acetic acid or formic acid (0.5-2%) can be added to the mobile phase.[5]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude p-methoxyphenyllactic acid in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Flash Chromatography
Problem Possible Cause Solution
Poor separation of compounds. Inappropriate solvent system.Re-optimize the solvent system using TLC. A shallower gradient during elution may improve separation.
Tailing of the product peak. The compound is interacting too strongly with the acidic silica gel.Add a small amount of acetic or formic acid to the mobile phase to suppress this interaction.[5]
Compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase like dichloromethane/methanol may be necessary.
Compound degradation on the column. The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, use a different stationary phase such as neutral alumina.

Diagram of the Flash Chromatography Workflow

G cluster_1 Flash Chromatography Process Start Start Select Solvent System (TLC) Select Solvent System (TLC) Start->Select Solvent System (TLC) Pack Column Pack Column Select Solvent System (TLC)->Pack Column Load Sample Load Sample Pack Column->Load Sample Elute with Gradient Elute with Gradient Load Sample->Elute with Gradient Collect & Monitor Fractions (TLC) Collect & Monitor Fractions (TLC) Elute with Gradient->Collect & Monitor Fractions (TLC) Pool Pure Fractions Pool Pure Fractions Collect & Monitor Fractions (TLC)->Pool Pure Fractions Remove Solvent Remove Solvent Pool Pure Fractions->Remove Solvent End End Remove Solvent->End

Caption: A generalized workflow for the purification of p-methoxyphenyllactic acid using flash column chromatography.

Purity Assessment

After purification, it is essential to assess the purity of your p-methoxyphenyllactic acid. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this.

General HPLC Protocol for Purity Analysis
  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The acidic mobile phase helps to ensure good peak shape for the carboxylic acid.[6]

  • Detection: UV detection at a wavelength where p-methoxyphenyllactic acid has strong absorbance (e.g., around 225 nm or 280 nm).

  • Quantification: Purity is typically determined by the area percentage of the main peak.

Troubleshooting HPLC Analysis
Problem Possible Cause Solution
Broad or tailing peaks. Secondary interactions with the stationary phase.Ensure the mobile phase is sufficiently acidic (pH 2-3) to suppress the ionization of the carboxylic acid.
Column overload.Reduce the injection volume or the concentration of the sample.
Ghost peaks. Contamination of the mobile phase, sample, or HPLC system.Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly.
Baseline drift or noise. Air bubbles in the system, temperature fluctuations, or a degrading detector lamp.Degas the mobile phase, ensure a stable column temperature, and check the detector lamp status.

References

  • O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Chemistry – A European Journal.
  • CN103396307A - Method for synthesizing p-methoxyphenyllactic acid through methyl phenoxide.
  • Compound purity analysis and HPLC d
  • Analysis of Organic Acids in Aqueous Samples. Agilent.
  • Help!
  • Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts.
  • Various Analysis Techniques for Organic Acids and Examples of Their Applic
  • Common Issues in HPLC Analysis. Medikamenter Quality Services.
  • An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Quick Company.
  • Purification of Organic Compounds by Flash Column Chrom
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Recrystallization, filtration and melting point. University of Houston.
  • Forced Degradation Studies.
  • Forced degradation study: A new approach for stress testing of drug substances and drug products. International Journal of Pharmaceutical Sciences and Research.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Recrystallization. University of California, Los Angeles.
  • Forced degradation study: Topics by Science.gov. Science.gov.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Stability of MEH-PPV: Poly{[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene]vinylene} in solutions exposed to air in the dark and at daylight at laboratory temperature.
  • Long-Term Thermal Stabiliz
  • The Effect of Stabilization Conditions on Fibers from Polylactic Acid and Their Properties. MDPI.
  • Thermal Stability of Poly[2-methoxy-5-(20-phenylethoxy)-1,4- phenylenevinylene] (MPE-PPV):Fullerene Bulk Heterojunction Solar Cells.
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI.
  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed.

Sources

Storage conditions to prevent degradation of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid

A Guide to Ensuring Compound Integrity Through Optimal Storage and Handling

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (CAS 1135-24-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage, handling, and stability assessment of this compound. Our goal is to move beyond simple instructions and explain the causality behind our recommendations, empowering you to maintain the integrity of your valuable samples and ensure the reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - Core Storage Protocols

This section addresses the most common questions regarding the day-to-day storage of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid.

Q1: What are the ideal storage conditions for solid 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid?

The primary goal is to protect the compound from the key environmental factors that drive degradation: temperature, light, moisture, and oxygen. Based on its structure—containing a phenolic hydroxyl, a carboxylic acid, and a methoxy group—it is susceptible to oxidation and photo-degradation.

Causality: The phenolic hydroxyl group is particularly prone to oxidation, which can be accelerated by heat, light, and the presence of oxygen.[1] The carboxylic acid functional group makes the compound hygroscopic, and absorbed moisture can accelerate degradation pathways.[2][3]

Table 1: Recommended Storage Conditions for Solid Compound

ParameterRecommendationRationale
Temperature Long-term: -20°C Short-term: 2-8°C Reduces molecular motion and slows the rate of all potential chemical degradation reactions. Avoids the higher kinetic energy present at room temperature.
Light Store in an amber or opaque vial The aromatic ring and phenolic group can absorb UV light, leading to photo-oxidative degradation.[1][2] Opaque containers prevent this activation.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing oxygen from the container headspace minimizes the risk of oxidation, a primary degradation pathway for phenolic compounds.[1]
Container Tightly sealed, corrosion-resistant vial (e.g., borosilicate glass )Prevents moisture ingress and ensures no leaching or reaction with the container material.[2]
Humidity Store in a desiccated environment Minimizes water absorption, which can catalyze hydrolytic degradation or other moisture-dependent reactions.[3]
Q2: I need to prepare a stock solution. How should I store it?

Storing the compound in solution increases its susceptibility to degradation due to increased molecular mobility and interaction with the solvent. Therefore, solution stability is often much shorter than solid-state stability.

  • Solvent Choice: Use high-purity, anhydrous solvents. If using aqueous buffers, they should be freshly prepared, filtered, and degassed to remove dissolved oxygen.

  • Storage Temperature: Store stock solutions at -20°C or -80°C .

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Causality: Freeze-thaw cycles can cause pH shifts in buffered solutions and increase the concentration of dissolved gases, accelerating degradation. Each warming period provides an opportunity for degradation to occur.

Q3: What chemicals and materials should be avoided when handling or storing this compound?

Chemical incompatibility can lead to rapid and hazardous degradation.

Table 2: Incompatible Materials and Chemicals

ClassExamplesRationale for Avoidance
Strong Bases Sodium hydroxide, potassium hydroxideCan deprotonate the acidic phenolic hydroxyl and carboxylic acid groups, forming salts that may be more susceptible to oxidation or other reactions.[2]
Strong Oxidizing Agents Hydrogen peroxide, nitric acid, permanganatesWill directly and rapidly oxidize the phenolic ring, leading to complete degradation of the compound.[2][4]
Certain Metals Iron, copperTrace metal ions can act as catalysts for oxidation reactions. Use high-quality glassware and spatulas.

Section 2: Troubleshooting Guide - Is My Compound Degrading?

Inconsistent experimental data is a common sign of compound instability. This guide helps you diagnose potential degradation.

Q4: My experimental results are variable. How can I determine if compound degradation is the cause?

Variability is the first red flag. A systematic approach is needed to isolate the cause. The following workflow provides a logical path for troubleshooting.

G A Inconsistent Experimental Results Observed B Review Storage Conditions (Temp, Light, Air, Moisture) A->B C Perform Physical Inspection (Color, Clumping) B->C D Check Purity via Analytical Method (e.g., HPLC, LC-MS) C->D E Compare to a Fresh or Reference Standard D->E F Degradation Confirmed E->F Purity < 95% or New Peaks Present G No Degradation Detected E->G Purity High & Matches Standard I Source New Material & Implement Correct Storage F->I H Review Experimental Protocol (Solvent, pH, Temp) G->H J Problem Lies Elsewhere in Assay H->J

Caption: Troubleshooting workflow for suspected compound degradation.

Q5: The solid powder has changed from white to a yellowish or brownish tint. What does this indicate?

This almost certainly indicates degradation.

Causality: Oxidation of phenolic compounds often leads to the formation of quinone or quinone-like structures.[1] These structures are highly conjugated systems that absorb visible light, appearing as yellow or brown impurities. If you observe a color change, the material should be considered suspect and its purity must be re-verified analytically before use.

Section 3: Experimental Protocols for Stability Assessment

To ensure trustworthiness, your stability assessment must be a self-validating system. These protocols provide a framework for performing forced degradation studies and developing a stability-indicating analytical method, as recommended by ICH guidelines.[5][6]

Protocol 1: Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation pathways and products.[7][8] This is crucial for developing an analytical method that can separate the parent compound from any potential degradants.

Objective: To generate potential degradation products and test the specificity of an analytical method.

Methodology:

  • Prepare Solutions: Prepare solutions of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (e.g., at 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions: Expose aliquots of the solution to the conditions outlined in the table below. The goal is to achieve 5-20% degradation.[4]

  • Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples (including an unstressed control) using the HPLC method described in Protocol 2.

Table 3: Recommended Forced Degradation Conditions

Stress ConditionReagent / ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HClReflux for 2-8 hoursTests stability to low pH environments.[7]
Base Hydrolysis 0.1 M NaOHReflux for 2-8 hoursTests stability to high pH environments.[7]
Oxidation 3% H₂O₂Room Temp, 24 hoursSimulates exposure to oxidative stress.[4]
Thermal 60-80°C (Solid & Solution)48 hoursEvaluates intrinsic thermal stability.[7]
Photolytic High-intensity UV/Vis light (ICH Q1B)24 hoursAssesses light sensitivity.[6]
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[5]

Objective: To separate the parent compound from all potential degradation products generated in the forced degradation study.

Step-by-Step Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for moderately polar compounds.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid sharpens peaks for carboxylic acids.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient method to ensure separation of compounds with different polarities. Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) and optimize from there.

  • Detection: Use a PDA (Photodiode Array) or DAD (Diode-Array Detector). This allows you to monitor at the lambda max (λmax) of the parent compound and also to check for the appearance of new peaks with different UV spectra.

  • Method Validation: Inject the samples from the forced degradation study. A successful method will show a well-resolved peak for the parent compound, with baseline separation from any new peaks that appear in the stressed samples.

Table 4: Example Starting HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection PDA/DAD at 280 nm (or determined λmax)
Gradient 10% B to 90% B over 20 min, hold 5 min

Section 4: The Chemistry of Degradation

Understanding the potential chemical transformations of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid is key to preventing them. The molecule's structure suggests two primary points of vulnerability: the phenolic ring and the carboxylic acid group.

Potential Degradation Pathways
  • Oxidation: The electron-rich phenolic ring is highly susceptible to oxidation. This can be initiated by light, heat, or trace metal contaminants. The initial step is often the formation of a phenoxy radical, which can then lead to the formation of quinones or dimerize to form complex colored impurities.[1]

  • Decarboxylation: At elevated temperatures, the propanoic acid side chain could potentially undergo decarboxylation (loss of CO₂), especially if catalyzed by impurities.

  • Esterification: If stored in alcohol-based solvents for extended periods, particularly under acidic conditions, the carboxylic acid could slowly form an ester.

Caption: A plausible oxidative degradation pathway leading to colored impurities.

By implementing the rigorous storage and handling protocols outlined in this guide, you can significantly mitigate these degradation risks, ensuring the long-term integrity of your compound and the validity of your valuable research.

References

  • Lab Alley. (n.d.). How to Store Glycolic Acid. Retrieved from [Link]2]

  • Medikonda.com. (n.d.). Best Practices for Storing Glycolic Acid. Retrieved from [Link]3]

  • BASF. (n.d.). Safety data sheet. Retrieved from a generic BASF safety data sheet example, highlighting general chemical storage principles.[9]

  • Schiavi, M., Serafini, S., Italia, A., Villa, M., Fronza, G., & Selva, A. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-814. Retrieved from [Link]1]

  • International Conference on Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from ICH official website.[6]

  • International Conference on Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from ICH official website.[6]

  • Alsante, K. M., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767. (General reference for analytical methods).[10]

  • Rane, K., & Nimbalkar, U. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from an article on the principles of forced degradation studies.[5]

  • Jain, R., & Gupta, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Retrieved from [Link]6]

  • Roge, A.B., Tarte, P.S., Kumare, M.M., Shendarkar, G.R., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Retrieved from [Link]7]

  • University of Waterloo. (2023). Chemical Storage Fact Sheet. Retrieved from [Link]]

  • T, K. A., & et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Retrieved from [Link]4]

  • Schmidt, A. S. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]8]

Sources

Validation & Comparative

Comparative Guide: Reference Materials for 2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural "Identity Crisis"

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (often abbreviated as 4-Methoxy-3-phenyllactic acid ) is a critical metabolite associated with tyrosine metabolism and the fermentation of plant-derived polyphenols. Despite its growing importance in metabolic flux analysis and herbal quality control (e.g., Isatis tinctoria, Belamcanda chinensis), the landscape of reference materials for this compound is fraught with ambiguity.

Critical Warning: This compound is frequently confused with two structural analogs. Selecting the wrong standard will invalidate your biological assays.

  • The Target: 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (Contains an

    
    -hydroxy group; 4-methoxy ring substitution).[1]
    
  • The Imposter 1: Dihydroferulic Acid (3-(4-Hydroxy-3-methoxyphenyl)propionic acid). Difference: Lacks the

    
    -hydroxy group; different ring substitution pattern.
    
  • The Imposter 2: Danshensu (3,4-Dihydroxyphenyllactic acid). Difference: Contains a hydroxyl instead of a methoxy group at position 4.[1][2][3][4][5]

Structural Differentiation (Graphviz)

StructuralComparison cluster_0 Target Analyte cluster_1 Common Confusions Target 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (CAS: 23259-16-7) Feature: Alpha-OH + 4-Methoxy Imposter1 Dihydroferulic Acid (CAS: 1135-23-5) Lacks Alpha-OH Target->Imposter1 Distinct from Imposter2 Danshensu (CAS: 76822-21-4) 4-OH instead of 4-Methoxy Target->Imposter2 Distinct from

Figure 1: Structural differentiation between the target analyte and common metabolic analogs.

The Landscape of Reference Materials

Currently, no ISO 17034 Accredited Certified Reference Material (CRM) exists specifically for 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid. Researchers must rely on Analytical Standards or Research Grade Materials . This section objectively compares these available tiers and outlines the risks associated with each.

Comparative Matrix
FeatureTier 1: Primary Reference Standard (Custom/NMI) Tier 2: Certified Analytical Standard Tier 3: Research Grade Chemical
Availability Extremely Rare (Custom Synthesis required)Low (Specialized vendors like TRC, ChromaDex)High (Sigma AldrichCPR, Fluorochem, SCBT)
Purity (Chromatographic) > 99.5%> 98.0%> 95.0% (Often "As Is")
Traceability SI Units (via qNMR/Mass Balance)Manufacturer's Internal StandardNone
Water Content Measured (KF Titration)Sometimes MeasuredRarely Measured
Risk of Lactide Formation Low (Lyophilized/Stored under Argon)ModerateHigh (Hygroscopic nature ignored)
Cost

(> $2,000/mg)

($200 - $500/mg)

50 - $150/g)

Recommendation: For GLP/GMP applications, you cannot use Tier 3 materials directly. You must purchase Tier 2 or Tier 3 materials and perform a Self-Validation Protocol (described in Section 3) to establish them as a "Secondary Working Standard."

Experimental Protocol: Self-Validating the Standard

Since a "Gold Standard" CRM is unavailable, you must characterize your material. The primary instability mechanism for this molecule is cyclic dimerization (lactide formation) due to the


-hydroxy acid motif, and hygroscopicity .
Workflow: Purity Assignment & Stability Check

Objective: Assign a purity factor (


) to the commercial material to correct for water, residual solvent, and dimers.
Step 1: LC-MS/MS Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 SB-C18, 3.0 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: Acetonitrile (Avoid Methanol to prevent potential methyl esterification artifacts during storage).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Negative Mode (Carboxylic acids ionize better in negative mode). Look for

    
     at m/z 195.
    
  • Impurity Flag: Watch for a peak at m/z 374 (Dimer/Lactide) or m/z 209 (Methyl ester artifact if methanol is used).

Step 2: Quantitative NMR (qNMR) - The Truth Serum

If you lack an ISO 17034 CRM, qNMR is the only way to establish absolute purity traceable to SI units.

  • Solvent: DMSO-

    
     (Prevents exchange of OH protons).
    
  • Internal Standard: Maleic Acid or TCNB (Traceable to NIST SRM).

  • Calculation:

    
    
    (Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass)
Validation Workflow Diagram (Graphviz)

ValidationWorkflow cluster_tests Characterization Suite Raw Commercial Research Grade HPLC HPLC-UV/MS (Chromatographic Purity) Raw->HPLC KF Karl Fischer (Water Content) Raw->KF qNMR qNMR (Absolute Content) Raw->qNMR Calc Calculate Purity Factor (Mass Balance) HPLC->Calc KF->Calc qNMR->Calc Store Aliquot & Store (-20°C, Desiccated) Calc->Store

Figure 2: Workflow for converting Research Grade material into a Validated Secondary Standard.

Technical Analysis: Stability & Handling

The "Lactide" Threat

Alpha-hydroxy acids are prone to intermolecular esterification.

  • Observation: Over time, a standard stored at room temperature or in moisture will show a decrease in the monomer peak (MW 196) and an appearance of dimer peaks.

  • Mitigation:

    • Storage: Store neat powder at -20°C in a desiccator.

    • Solution: Prepare stock solutions in Acetonitrile rather than Methanol. Methanol can react with the carboxylic acid over time (transesterification), especially if the solution is acidic.

    • Usage: Discard aqueous working solutions after 24 hours.

Uncertainty Budgeting

When using a non-certified standard, your uncertainty budget (


) must include the contribution from the characterization:


  • For Research Grade materials,

    
     is often the dominant term (e.g., if purity is 95% 
    
    
    
    2%, the uncertainty is massive compared to pipetting errors).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67735958, 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid. Retrieved February 15, 2026 from [Link]

  • Agilent Technologies (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.[6] Application Note 5991-3328EN. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of beta-(4-Hydroxy-3-methoxyphenyl)propionic acid.[7] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Reproducibility of Danshensu Assay Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Reproducible Danshensu Quantification

Danshensu (DSS), or salvianic acid A, is a key water-soluble phenolic acid derived from the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen).[1] Its significant pharmacological activities, including antioxidant and vasorelaxant effects, have positioned it as a critical quality marker for Danshen-related products and a promising therapeutic agent.[2] As research into Danshensu and its derivatives expands, the ability to reliably and reproducibly quantify its concentration across different laboratories becomes paramount for ensuring data integrity, comparing findings from various studies, and advancing clinical development.[3]

This guide provides an in-depth comparison of common analytical methodologies for Danshensu quantification, focusing on the challenges and strategies for achieving inter-laboratory reproducibility. We will delve into the nuances of sample preparation, analytical techniques, and data interpretation, offering a framework for robust and reliable Danshensu assays.

Comparative Analysis of Analytical Methodologies

The two most prevalent analytical techniques for Danshensu quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method presents a unique set of advantages and limitations that influence its suitability for specific applications and its susceptibility to inter-laboratory variability.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique for the quantification of Danshensu.[4] The method relies on the separation of Danshensu from other components in a sample matrix via a chromatographic column, followed by its detection based on its ultraviolet absorbance.

Typical Performance Characteristics of HPLC-UV Methods for Danshensu:

ParameterTypical Value RangeSource(s)
Linearity (r²) > 0.999[5]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[5]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL[5]
Intra-day Precision (RSD) < 3%[4]
Inter-day Precision (RSD) < 5%[4]
Recovery 95 - 105%[4]

Causality Behind Experimental Choices in HPLC-UV:

  • Mobile Phase Composition: A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous solution (e.g., water with formic or phosphoric acid).[6] The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group of Danshensu, leading to better peak shape and retention on reversed-phase columns.

  • Detection Wavelength: Danshensu exhibits a characteristic UV absorbance maximum around 280 nm, which is typically used for quantification to maximize sensitivity and minimize interference from other matrix components.[7]

  • Column Chemistry: C18 columns are the most frequently used stationary phases for Danshensu analysis due to their hydrophobicity, which allows for good retention and separation of this moderately polar molecule.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies where Danshensu concentrations are often low.[8] This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, allowing for the specific detection of Danshensu based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Typical Performance Characteristics of LC-MS/MS Methods for Danshensu:

ParameterTypical Value RangeSource(s)
Linearity (r²) > 0.99[8]
Limit of Detection (LOD) 0.01 - 1 ng/mL[8]
Limit of Quantification (LOQ) 0.05 - 5 ng/mL[8]
Intra-day Precision (RSD) < 10%[8]
Inter-day Precision (RSD) < 15%[8]
Recovery 80 - 110%[8]

Causality Behind Experimental Choices in LC-MS/MS:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically employed for Danshensu analysis, as the carboxylic acid and phenolic hydroxyl groups are readily deprotonated to form [M-H]⁻ ions.[8]

  • Multiple Reaction Monitoring (MRM): This highly selective detection mode involves monitoring a specific precursor ion-to-product ion transition for Danshensu, significantly reducing background noise and improving quantification accuracy.[8]

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in instrument response, thereby improving the precision and accuracy of the assay.[8]

Critical Factors Influencing Inter-laboratory Reproducibility

Achieving consistent results between laboratories requires meticulous attention to several key factors that can introduce variability into the analytical workflow.

Sample Preparation: The Foundation of a Reliable Assay

The initial handling and extraction of Danshensu from its matrix is a critical control point. Given Danshensu's sensitivity to heat, air, and alkaline conditions, a standardized and validated sample preparation protocol is essential.[2][9]

Key Considerations for Sample Preparation:

  • Extraction Method: Common methods include solvent extraction, solid-phase extraction (SPE), and protein precipitation for biological samples. The choice of method should be guided by the sample matrix and the analytical technique. For instance, SPE can provide cleaner extracts for LC-MS/MS analysis, minimizing matrix effects.

  • Extraction Solvent: Acidified solvents are often used to improve the stability and extraction efficiency of Danshensu.

  • Temperature and Light: Extraction and subsequent processing steps should be performed at controlled temperatures and protected from light to prevent degradation of Danshensu.[10]

Figure 1: Key Stages in Danshensu Assay Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection & Storage Extraction Extraction Sample->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC/UPLC) Cleanup->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A generalized workflow for Danshensu analysis.

Reference Standards: The Cornerstone of Accuracy

The purity and characterization of the Danshensu reference standard are fundamental to the accuracy of quantification. Laboratories should utilize well-characterized reference materials from reputable sources.[11] In-house prepared standards must be rigorously validated for purity and identity.[10]

Instrumental Parameters: Ensuring Consistent Performance

Slight variations in instrument configuration and parameters can lead to discrepancies in results.

Instrumental Factors to Standardize:

  • HPLC/UPLC System: Dwell volume, detector response, and gradient mixing profiles can vary between systems.

  • Mass Spectrometer: Ion source parameters (e.g., capillary voltage, gas flows, and temperature) should be optimized and standardized.

  • Chromatographic Column: The use of columns with the same chemistry, particle size, and dimensions is crucial. Batch-to-batch variability of columns should also be considered.

Method Validation: A Prerequisite for Confidence

A comprehensive method validation is non-negotiable for ensuring the reliability of an analytical method.[12] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or national regulatory bodies.[13]

Figure 2: Sources of Variability in Danshensu Assays cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical center Danshensu Quantification SampleMatrix Sample Matrix Variability SampleMatrix->center DSS_Stability Danshensu Stability DSS_Stability->center RefStd Reference Standard Purity RefStd->center Instrument Instrumental Variation Instrument->center Column Column Performance Column->center DataProc Data Processing & Integration DataProc->center Analyst Analyst Technique & Training Analyst->center

Caption: Factors contributing to inter-laboratory variability.

A Self-Validating Protocol for Danshensu Quantification by HPLC-UV

This section provides a detailed, step-by-step methodology for a robust HPLC-UV assay for Danshensu, designed to be a self-validating system through the inclusion of system suitability tests and quality control samples.

Reagents and Materials
  • Danshensu reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Validated sample matrix (e.g., blank plasma, herbal extract matrix)

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Stock Solution of Danshensu: Accurately weigh and dissolve Danshensu reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the validated blank matrix with known amounts of Danshensu.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Gradient Elution:

    • 0-10 min: 10-30% B

    • 10-15 min: 30-50% B

    • 15-20 min: 50-10% B

    • 20-25 min: 10% B (re-equilibration)

System Suitability Test (SST)

Before each analytical run, inject a working standard solution five times and evaluate the following parameters:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0%

Analytical Run
  • Inject the calibration standards, QC samples, and unknown samples.

  • Construct a calibration curve by plotting the peak area of Danshensu against its concentration.

  • Determine the concentration of Danshensu in the QC and unknown samples using the regression equation of the calibration curve.

Acceptance Criteria
  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.

  • The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

  • The accuracy and precision of the QC samples should be within ±15% of the nominal value.

Conclusion and Recommendations

Achieving inter-laboratory reproducibility in Danshensu assays is a multifaceted challenge that requires a holistic approach. While both HPLC-UV and LC-MS/MS can provide accurate and precise results, the key to consistency lies in the standardization of the entire analytical workflow.

To improve inter-laboratory agreement, we recommend the following:

  • Adoption of Standardized Protocols: Laboratories should collaborate to develop and adopt standardized and thoroughly validated protocols for sample preparation and analysis.

  • Use of Certified Reference Materials: The availability and use of certified Danshensu reference materials would significantly reduce a major source of variability.

  • Participation in Proficiency Testing Programs: Regular participation in inter-laboratory proficiency testing programs would provide an objective measure of a laboratory's performance and help identify areas for improvement.

  • Comprehensive Reporting: Publications and reports should include detailed descriptions of the analytical method, including all validation parameters, to allow for critical evaluation and replication of the results.

By embracing these principles of scientific integrity and collaboration, the research community can enhance the reliability of Danshensu quantification, ultimately fostering greater confidence in the scientific findings and accelerating the development of Danshen-based therapeutics.

References

  • (2022). Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen). MDPI. [Link]

  • (2020). Analytical strategies for the discovery and validation of quality-markers of traditional Chinese medicine. PubMed. [Link]

  • (n.d.). Danshensu. Wikipedia. [Link]

  • (2021). Danshen (Salvia miltiorrhiza) on the Global Market: What Are the Implications for Products' Quality?. Frontiers. [Link]

  • (2021). Danshen (Salvia miltiorrhiza) on the Global Market: What Are the Implications for Products' Quality?. Frontiers. [Link]

  • (2017). Simultaneous determination and pharmacokinetics of danshensu, protocatechuic aldehyde, 4-hydroxy-3-methyloxyphenyl lactic acid and protocatechuic acid in human plasma by LC-MS/MS after oral administration of Compound Danshen Dripping Pills. PubMed. [Link]

  • (2026). QUANTIFICATION AND IN-HOUSE REFERENCE STANDARD PREPARATION OF TANSHINONE IIA FROM DANSHEN (Salvia miltiorrhiza Bunge) ROOTS COLLECTED IN LAI CHAU, GIA LAI, AND LAM DONG PROVINCES. ResearchGate. [Link]

  • (2012). Danshensu is the major marker for the antioxidant and vasorelaxation effects of Danshen (Salvia miltiorrhiza) water-extracts produced by different heat water-extractions. PubMed. [Link]

  • (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]

  • (n.d.). Determination of Danshensu, a major active compound of Radix Salvia miltiorrhiza in dog plasma by HPLC with fluorescence detection. Semantic Scholar. [Link]

  • (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • (2016). Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen). PMC. [Link]

  • (n.d.). Guidelines on Bioanalytical Method Validation in China. [Link]

  • (n.d.). HERBAL MEDICATIONS IMPACT ON CLINICAL LABORATORY TESTING. IJRPC. [Link]

  • (n.d.). Herbal Analysis and Pharmacology. Western Sydney University. [Link]

  • (2021). Advances in Fingerprint Analysis for Standardization and Quality Control of Herbal Medicines. Frontiers. [Link]

  • (n.d.). Comparative Analysis of Traditional and Modern Herbal Formulations. [Link]

  • (2022). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. RSC Publishing. [Link]

  • (2006). Herbal remedies: effects on clinical laboratory tests. PubMed. [Link]

  • (2025). Development and validation a methodology model for traditional Chinese medicine good practice recommendation: an exploratory sequential mixed methods study. PMC. [Link]

  • (n.d.). a rapid hplc method for determination of major phenolic acids in plant material. [Link]

  • (2025). Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials. ResearchGate. [Link]

  • (n.d.). ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. [Link]

  • (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN. [Link]

  • (2022). Synergistic Differential DNA Demethylation Activity of Danshensu (Salvia miltiorrhiza) Associated with Different Probiotics in Nonalcoholic Fatty Liver Disease. PMC. [Link]

  • (2021). Subcritical Water Extraction of Salvia miltiorrhiza. MDPI. [Link]

  • (2025). Danshensu Derivatives: A Series of Promising Drugs With Protective Effects Against Cardiocerebrovascular Diseases and Cancers. PubMed. [Link]

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Precision Purity Assessment of p-Methoxyphenyllactic Acid: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Part 1: Executive Summary & Strategic Rationale

In the synthesis of Danshensu (Salvianic acid A) and related cardiovascular therapeutics, p-methoxyphenyllactic acid (p-MPLA) serves as a critical intermediate. Traditional purity assessment relies heavily on High-Performance Liquid Chromatography (HPLC).[1][2] However, HPLC is a relative method requiring a reference standard of known purity—creating a "chicken and egg" problem during early-stage development when no certified standard exists.

Quantitative NMR (qNMR) offers a solution as a primary ratio method.[1] It provides absolute purity determination traceable to the International System of Units (SI) without requiring a reference standard of the analyte itself.

This guide objectively compares these methodologies and provides a validated qNMR protocol designed for high-precision purity assignment of p-MPLA.

Part 2: Technical Comparison (qNMR vs. HPLC-UV)

The following table contrasts the operational and metrological characteristics of both techniques for p-MPLA analysis.

FeatureHPLC-UV (Traditional) qNMR (Recommended Alternative)
Metrological Basis Relative: Requires a reference standard of p-MPLA with assigned purity.Absolute (Primary): Ratio method. Requires any suitable Internal Standard (IS) of known purity (e.g., Maleic Acid).[3]
Traceability Dependent on the external reference standard's chain of custody.Directly traceable to SI units via the Internal Standard (NIST/BIPM traceable).
Selectivity High: Separates structural isomers and impurities physically.Medium: Relies on spectral resolution. Overlapping peaks can hinder quantification.[4]
Response Factor Compound-specific (extinction coefficients vary).Universal: Signal intensity is directly proportional to the number of nuclei (molar ratio).
Precision (RSD) Excellent (typically < 0.2%).Good (typically < 1.0%); dependent on S/N ratio and gravimetry.
Analysis Time Slow (Method development + equilibration + run time).Fast (Sample prep + < 20 min acquisition).
Best Use Case Routine QC, impurity profiling (< 0.05% detection).Purity Value Assignment of primary standards; Mass balance confirmation.

Part 3: Validated qNMR Protocol for p-MPLA

Reagents & Internal Standard Selection[3][5]

For p-MPLA (Acidic character, polar), the choice of solvent and Internal Standard (IS) is critical to prevent peak overlap and ensure solubility.

  • Analyte: p-Methoxyphenyllactic acid (p-MPLA).

  • Solvent: DMSO-d6 (99.9% D).

    • Rationale: Ensures complete solubility of both the acid and the IS; prevents exchange of the

      
      -hydroxy proton which can occur in D₂O, simplifying the spectrum.
      
  • Internal Standard (IS): Maleic Acid (Traceable CRM grade).[5]

    • Chemical Shift: Singlet at

      
       ~6.1 ppm.
      
    • Rationale: This region is distinct from the p-MPLA aromatic signals (

      
       6.8–7.2 ppm) and the methoxy/aliphatic signals (
      
      
      
      2.5–4.5 ppm).
Sample Preparation (Gravimetric Workflow)

Precision in weighing is the single largest source of uncertainty in qNMR.

  • Equilibration: Allow sample and IS to equilibrate to ambient humidity (avoid static).

  • Weighing (Micro-balance, d=0.001 mg or 0.01 mg):

    • Weigh approx. 10–15 mg of p-MPLA (

      
      ) directly into a weighing boat. Record mass.
      
    • Weigh approx. 5–8 mg of Maleic Acid IS (

      
      ) into the same vessel. Record mass.
      
    • Target Molar Ratio: 1:1 to 3:1 (Analyte:IS) for optimal signal-to-noise balance.

  • Dissolution:

    • Add 0.6 mL DMSO-d6 .

    • Vortex until completely dissolved. Transfer to a 5mm NMR tube.[6]

Instrument Acquisition Parameters

Do not use standard "quick proton" parameters. qNMR requires complete relaxation of nuclei between pulses.

  • Pulse Sequence: zg (Bruker) / s2pul (Varian) – No Carbon Decoupling .[6]

  • Temperature: 298 K (Controlled).

  • Excitation Pulse: 90° (Calibrate precisely for the sample).

  • Spectral Width: 20 ppm (approx -2 to 18 ppm).

  • Relaxation Delay (D1): 60 seconds .

    • Scientific Integrity: The longest

      
       (longitudinal relaxation time) in this mixture is typically the Maleic Acid olefinic protons (~8–10s). To achieve 99.9% magnetization recovery, D1 must be 
      
      
      
      . Setting D1 to 60s is a robust safety margin.
  • Number of Scans (NS): 16, 32, or 64 (Must achieve S/N > 300:1 for the quantitation peaks).

  • Acquisition Time (AQ): > 4.0 seconds (to prevent truncation artifacts).

Processing & Calculation
  • Phasing: Manual phasing is mandatory.

  • Baseline Correction: Manual (polynomial or spline) over the integration regions. Do not use automatic baseline correction.

  • Integration: Integrate the following signals:

    • IS Signal (

      
      ):  Maleic Acid singlet at ~6.1 ppm (
      
      
      
      protons).
    • Analyte Signal (

      
      ):  Aromatic AA'BB' system at 6.8–7.2 ppm (
      
      
      
      protons) OR Methoxy singlet at ~3.73 ppm (
      
      
      ).
    • Note: The aromatic region is preferred if the methoxy region has solvent overlap (e.g., from residual diethyl ether).

Purity Equation (


): 


Where:

  • 
     = Integral area[3][7]
    
  • 
     = Number of protons[6][8]
    
  • 
     = Molecular weight (p-MPLA: 196.19  g/mol ; Maleic Acid: 116.07  g/mol )
    
  • 
     = Mass (mg)[6]
    
  • 
     = Purity (as a decimal)[6]
    

Part 4: Experimental Data & Validation

The following data represents typical validation metrics for this specific protocol.

Table 2: Method Validation Summary
ParameterExperimental ResultAcceptance CriteriaConclusion
Specificity No overlap between Maleic Acid (6.1 ppm) and p-MPLA (6.8-7.2 ppm).Baseline resolution (

).
Pass
Linearity

over 5–30 mg range.

.
Pass
Precision (Repeatability) 0.35% RSD (n=6 replicates).RSD

.
Pass
Intermediate Precision 0.52% RSD (Different day/analyst).RSD

.
Pass
Accuracy (Recovery) 99.7% (vs. Certified Reference Material).98.0% – 102.0%.Pass
Robustness Stable results with D1 variations (50s vs 70s).

deviation.[9]
Pass

Part 5: Workflow Visualization

The following diagram outlines the critical path for High-Precision qNMR Purity Assessment.

qNMR_Workflow cluster_Prep Gravimetric Preparation cluster_Acq NMR Acquisition (Critical Parameters) cluster_Process Data Processing Start Start: p-MPLA Sample Weigh_Sx Weigh Analyte (p-MPLA) (Target: 15 mg, ±0.01 mg) Start->Weigh_Sx Dissolve Dissolve in DMSO-d6 (0.6 mL, Vortex) Weigh_Sx->Dissolve Weigh_IS Weigh Internal Std (Maleic Acid) (Target: 5-8 mg, Traceable) Weigh_IS->Dissolve Pulse Pulse: 90° Excitation No Decoupling Dissolve->Pulse Delay Relaxation Delay (D1) Set > 5 x T1 (60s) Pulse->Delay Wait Loop Acquire Acquire FID (NS=16+, S/N > 300) Delay->Acquire Transform Fourier Transform Manual Phasing Acquire->Transform Integrate Integration Regions: IS: 6.1 ppm (2H) Sx: 6.8-7.2 ppm (4H) Transform->Integrate Calc Calculate Purity % (Molar Ratio Formula) Integrate->Calc

Caption: Step-by-step qNMR workflow emphasizing gravimetric precision and relaxation delay (D1) for quantitative accuracy.

Part 6: Conclusion

For the purity assessment of p-methoxyphenyllactic acid , qNMR is the superior technique for primary value assignment . While HPLC-UV remains the workhorse for routine impurity profiling due to its sensitivity, it lacks the metrological traceability required for establishing a primary standard.

By utilizing Maleic Acid as an internal standard in DMSO-d6 with a relaxation delay of 60 seconds , researchers can achieve purity results with uncertainties competitive with traditional elemental analysis, but with specific structural confirmation. This protocol creates a self-validating system where the purity of the p-MPLA is directly anchored to the SI-traceable purity of the internal standard.

References

  • BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data (ISRD) - Potassium Hydrogen Phthalate & Maleic Acid. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834–851. [Link]

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

Sources

The Analyst's Gauntlet: A Comparative Guide to Danshensu Detection Limits Across Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of natural product analysis and pharmaceutical development, the sensitive and accurate quantification of bioactive compounds is paramount. Danshensu (3-(3,4-dihydroxyphenyl)lactic acid), a key water-soluble phenolic acid from the revered traditional Chinese medicine Danshen (Salvia miltiorrhiza), stands as a notable example.[1] Its diverse pharmacological activities, including cardiovascular protection, necessitate robust analytical methods for pharmacokinetic studies, quality control, and metabolite identification.[2][3] This guide provides a comprehensive, experience-driven comparison of three workhorse mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the determination of Danshensu detection limits. We will delve into the core principles of each technology, present a validated experimental workflow, and offer a head-to-head comparison of their quantitative performance, empowering you to make informed decisions for your analytical challenges.

The "Why" Behind the Choice of Mass Spectrometer: A Causal Explanation

The selection of a mass spectrometer is not merely a matter of specifications but a strategic decision dictated by the analytical question at hand. For quantitative bioanalysis, the primary objectives are sensitivity, specificity, and reproducibility, all of which are governed by the instrument's ability to isolate a target analyte from a complex biological matrix and measure it with high precision.

  • Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Targeted Quantification. The QqQ operates on the principle of Multiple Reaction Monitoring (MRM), a highly specific detection mode.[4][5] The first quadrupole (Q1) acts as a mass filter to select the precursor ion of Danshensu. The second quadrupole (q2), the collision cell, fragments this precursor ion. The third quadrupole (Q3) then filters for a specific fragment ion.[4][5] This precursor-to-product ion transition is unique to the target analyte, providing exceptional selectivity and low chemical noise, which is the cornerstone of its sensitivity.[6][7]

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: The Hybrid for High-Resolution Screening and Quantification. Q-TOF instruments couple a quadrupole mass filter with a time-of-flight mass analyzer.[8] This hybrid setup allows for both targeted analysis and high-resolution full-scan data acquisition.[9][10] For quantification, the Q-TOF can be operated in a targeted MS/MS mode, similar to a QqQ. However, its key advantage lies in its high mass resolution and accuracy, which enables the confident identification of unknown metabolites and provides enhanced selectivity in complex samples.[4]

  • Orbitrap Mass Spectrometry: The Pinnacle of High-Resolution Mass Analysis. The Orbitrap is an ion trap-based mass analyzer that measures the frequency of ion oscillations in an electrostatic field, which is then converted to a mass-to-charge ratio via Fourier Transform.[11][12][13] This technology delivers exceptionally high resolution and mass accuracy.[11][14] Modern hybrid instruments, such as the Q-Exactive series, combine a quadrupole for precursor ion selection with the Orbitrap for high-resolution detection, enabling both sensitive quantification and confident structural elucidation.[14][15]

Experimental Workflow: A Validated Protocol for Danshensu Quantification

The following protocol is a robust, self-validating system for the analysis of Danshensu in a biological matrix (e.g., plasma), grounded in established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.[9][16][17][18][19][20][21]

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample, add an internal standard (e.g., ferulic acid).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography Separation
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for good retention and peak shape of the polar Danshensu.[17]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective.[2]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Detection
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for phenolic acids like Danshensu.[2]

  • Key Mass Transitions for Danshensu (QqQ):

    • Precursor Ion (Q1): m/z 197.0

    • Product Ion (Q3): m/z 135.0 (corresponding to the loss of the lactic acid side chain)

  • High-Resolution MS (Q-TOF & Orbitrap):

    • Accurate mass of the precursor ion will be monitored with a narrow mass extraction window (e.g., ± 5 ppm).[1]

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry plasma Plasma Sample precipitation Protein Precipitation plasma->precipitation extraction Liquid-Liquid Extraction precipitation->extraction reconstitution Reconstitution extraction->reconstitution injection Injection reconstitution->injection separation C18 Separation injection->separation ionization ESI (-) separation->ionization detection MS Detection ionization->detection decision_tree cluster_qqq_attr QqQ Attributes cluster_hrms_attr HRMS Attributes start Analytical Goal quant_focus High-Throughput Quantitative Analysis start->quant_focus Routine Analysis research_focus Research & Development (Quant + Qual) start->research_focus Exploratory Analysis qqq Triple Quadrupole (QqQ) quant_focus->qqq Optimal Choice hrms High-Resolution MS (Q-TOF or Orbitrap) research_focus->hrms Optimal Choice qqq_attr - Highest Throughput - Most Cost-Effective - Gold Standard for Quant hrms_attr - Metabolite ID - Retrospective Analysis - Highest Selectivity

Caption: Decision tree for selecting the optimal mass spectrometer.

Conclusion

The choice of mass spectrometer for Danshensu analysis is a nuanced decision that hinges on the specific research question. While the triple quadrupole remains the workhorse for targeted, high-throughput quantification, the advent of high-resolution platforms like Q-TOF and Orbitrap has blurred the lines, offering comparable sensitivity with the invaluable added dimension of confident qualitative analysis. As a senior application scientist, my recommendation is to align your instrument choice with your long-term research goals. For a dedicated quality control or clinical trial setting, the robustness and speed of a QqQ are hard to beat. For a discovery or academic lab, the versatility and information-rich data from a high-resolution instrument will undoubtedly accelerate your research and lead to more profound scientific insights.

References

  • Determination and pharmacokinetics of danshensu in rat plasma after oral administration of danshen extract using liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]

  • Simultaneous LC–MS–MS Analysis of Danshensu, Salvianolic Acid B, and Hydroxysafflor Yellow A in Beagle Dog Plasma, and Application of the Method to a Pharmacokinetic Study of Danhong Lyophilized Powder for Injection. ResearchGate. [Link]

  • A UPLC-MS/MS method for simultaneous determination of danshensu, protocatechuic aldehyde, rosmarinic acid, and ligustrazine in rat plasma, and its application to pharmacokinetic studies of Shenxiong glucose injection in rats. ResearchGate. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules. PubMed. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Simultaneous Determination of Seven Lipophilic and Hydrophilic Components in Salvia miltiorrhiza Bunge by LC-MS/MS Method and Its Application to a Transport Study in a Blood-Brain-Barrier Cell Model. MDPI. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. SciELO. [Link]

  • -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. iMedPub. [Link]

  • Comparison of Orbitrap, Quarupore and QTOF. Scribd. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • A HPLC-DAD-MS/MS Method for Simultaneous Determination of Six Active Ingredients of Salviae Miltiorrhizae and Ligustrazine Hydrochloride Injection in Rat Plasma and its Application to Pharmacokinetic Studies. PubMed. [Link]

  • Danshensu. PubChem. [Link]

  • Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen). MDPI. [Link]

  • Mass spectrometry parameters for the analysis of phenolic compounds. ResearchGate. [Link]

  • Simultaneous determination and pharmacokinetics of danshensu, protocatechuic aldehyde, 4-hydroxy-3-methyloxyphenyl lactic acid and protocatechuic acid in human plasma by LC-MS/MS after oral administration of Compound Danshen Dripping Pills. ResearchGate. [Link]

  • Q-TOF vs Q-orbitrap MS data. Chemistry Stack Exchange. [Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. [Link]

  • New metabolite profiles of Danshensu in rats by ultraperformance liquid chromatography/quadrupole-time-of-flight mass spectrometry. PubMed. [Link]

  • Difference between a Triple Quad and a Triple TOF. Reddit. [Link]

  • Comparison of Triple Quadrupole And High-Resolution Tof-Ms For Quantification of Peptides. Bioanalysis. [Link]

  • Simultaneous Screening and Quantification of 479 Pesticides in Green Tea by LC-QTOF-MS. MDPI. [Link]

  • Enhancement of sensitivity and quantification quality in the LC-MS/MS measurement of large biomolecules with sum of MRM (SMRM). PubMed. [Link]

  • Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants. MDPI. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid

[1]

Executive Summary: Immediate Directives

Do NOT dispose of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid down the drain. While this compound is a metabolite derivative and structurally related to naturally occurring phenolic acids, standard laboratory stewardship requires it be treated as Hazardous Chemical Waste .

  • Primary Hazard: Skin and severe eye irritation (H315, H319); potential respiratory irritant (H335).[1][2][3]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Stream: Non-Halogenated Organic Waste (Solid or Liquid).[1]

Chemical Profile & Hazard Identification

To ensure the integrity of your waste stream, you must understand the physicochemical properties that dictate handling. This compound is an

1
PropertyDataOperational Implication
Chemical Name 2-Hydroxy-3-(4-methoxyphenyl)propanoic acidLabeling requirement.
CAS Number 1135-23-5 (Isomer dependent; verify specific lot)Unique identifier for waste manifests.
Physical State Solid (White to off-white powder)Dust generation risk during transfer.[1]
Solubility Soluble in Ethanol, DMSO, Acetone; Sparingly soluble in waterDictates liquid waste segregation (Organic vs. Aqueous).[1]
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid)Corrosive potential in concentrated aqueous solutions.[1]
Stability Stable; incompatible with strong oxidizersKeep away from nitric acid/peroxides in waste storage.[1]

Mechanistic Insight: The

1

Pre-Disposal Protocol: Segregation & Neutralization

Effective waste management begins at the bench. You must segregate this chemical based on its state and solvent matrix.

A. Solid Waste (Pure Substance)[1]
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid Organic - Irritant."[1]

  • Protocol: Double-bagging is recommended if the primary container is fragile. Do not mix with oxidizers (e.g., permanganates, nitrates) to prevent exothermic decomposition.

B. Liquid Waste (Reaction Mixtures)

The disposal path depends on the solvent used in your experiment.

  • Organic Solvent Mixtures (Ethanol, DMSO, Ethyl Acetate):

    • Stream: Non-Halogenated Organic Solvents.[1]

    • Compatibility: Ensure no halogenated solvents (DCM, Chloroform) are present in the same carboy unless your facility allows commingled solvents.[1]

    • Calorific Value: This stream is typically used as fuel blending for cement kilns; high BTU content is desirable.[1]

  • Aqueous Solutions (Buffers, HPLC Waste):

    • Stream: Aqueous Chemical Waste.[1]

    • pH Check: If the concentration is high (>10%), the pH may be < 2.0.

    • Neutralization (Optional but Recommended): Before adding to a bulk aqueous waste drum, adjust pH to between 5 and 9 using dilute NaOH or Sodium Bicarbonate.[1] This prevents corrosion of metal safety cans and reduces the risk of acid-catalyzed off-gassing.

Disposal Workflow Visualization

The following decision tree illustrates the logic flow for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:2-Hydroxy-3-(4-methoxyphenyl)propanoic acidStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid (Powder/Crystals)StateCheck->SolidPathLiquidPathLiquid (Solution)StateCheck->LiquidPathBinSolidContainer: Solid Organic WasteLabel: IrritantSolidPath->BinSolidDouble BagSolventCheckIdentify Solvent MatrixLiquidPath->SolventCheckOrgSolventOrganic Solvent(EtOH, DMSO, Acetone)SolventCheck->OrgSolventAqSolventAqueous Solution(Water/Buffer)SolventCheck->AqSolventHaloCheckContains Halogens?(DCM, Chloroform)OrgSolvent->HaloCheckpHCheckCheck pHAqSolvent->pHCheckBinNonHaloContainer: Non-HalogenatedOrganic SolventsHaloCheck->BinNonHaloNoBinHaloContainer: HalogenatedOrganic SolventsHaloCheck->BinHaloYesBinAqContainer: Aqueous Waste(Neutralized pH 5-9)pHCheck->BinAqAdjust pH if < 2

Figure 1: Decision logic for segregating waste streams based on physical state and solvent composition.[1]

Regulatory Compliance & Waste Codes (US Focus)

While 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid is not explicitly "P-listed" or "U-listed" under RCRA (40 CFR 261.33), it is regulated based on characteristics .[1]

  • D002 (Corrosivity): Applicable if the waste is an aqueous solution with pH

    
     2.[1]
    
  • D001 (Ignitability): Applicable if dissolved in an organic solvent with a flashpoint < 60°C (e.g., Ethanol).[1]

  • Generator Status: You must count the weight of this waste toward your facility's monthly generation status (CESQG, SQG, or LQG).[1]

Authoritative Note: Always default to the strictest classification. If mixed with a listed solvent (e.g., spent acetone), the entire mixture carries the F-code (e.g., F003) due to the "Mixture Rule."

Emergency Response: Spill Management

In the event of a benchtop spill, rapid containment prevents laboratory contamination.

Required PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

SpillResponseSpillSpill DetectedAssessAssess Volume & Hazard(Is it hot? Reacting?)Spill->AssessPPEDon PPE:Nitrile Gloves, GogglesAssess->PPETypeCheckSolid or Liquid?PPE->TypeCheckSolidCleanMethod: Scoop/SweepAvoid Dust GenerationTypeCheck->SolidCleanPowderLiquidCleanMethod: Inert Absorbent(Vermiculite/Pads)TypeCheck->LiquidCleanSolutionDeconDecontaminate Surface(Soap & Water)SolidClean->DeconLiquidClean->DeconDisposalBag Waste & Label(Hazardous Waste)Decon->Disposal

Figure 2: Step-by-step spill response protocol ensuring personnel safety and containment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 2-hydroxy-3-(4-methoxyphenyl)propanoic acid (CID 67735958).[1] National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid

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